Product packaging for 3-Amino-5-chloropyrazine-2-carboxylic acid(Cat. No.:CAS No. 1260663-68-0)

3-Amino-5-chloropyrazine-2-carboxylic acid

Cat. No.: B581870
CAS No.: 1260663-68-0
M. Wt: 173.556
InChI Key: QSLXZTVOEMVHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-5-chloropyrazine-2-carboxylic acid is a high-value heterocyclic building block in medicinal chemistry, recognized for its role in developing novel antimicrobial agents . Its structure, featuring both amino and carboxylic acid functional groups on a chlorinated pyrazine backbone, allows for versatile derivatization, making it a key intermediate in constructing more complex bioactive molecules . Researchers particularly value this compound in antimycobacterial research, where it serves as a precursor for synthesizing pyrazinamide derivatives aimed at overcoming drug-resistant tuberculosis . Studies on structurally related 3-aminopyrazine-2-carboxamides have demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv, highlighting the potential of this chemical scaffold . Furthermore, the compound's reactive sites are exploited in the synthesis of hydrazide derivatives, which have shown promising anti-mycobacterial activity, suggesting its utility in exploring new mechanisms of action against persistent and drug-resistant strains . This reagent is essential for chemists working in early-stage drug discovery, especially in the design and synthesis of new molecules targeting infectious diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClN3O2 B581870 3-Amino-5-chloropyrazine-2-carboxylic acid CAS No. 1260663-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-chloropyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-2-1-8-3(5(10)11)4(7)9-2/h1H,(H2,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLXZTVOEMVHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697446
Record name 3-Amino-5-chloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260663-68-0
Record name 3-Amino-5-chloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-chloropyrazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-chloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Amino-5-chloropyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide also includes information on closely related compounds and computational predictions to offer a broader understanding of its chemical nature.

Core Physicochemical Properties

PropertyValueSource/Type
Molecular Formula C₅H₄ClN₃O₂-
Molecular Weight 173.56 g/mol -
Purity ≥96%Commercial Supplier
Melting Point No data available-
Reference Melting Point205-210 °C (decomposes)For 3-Amino-2-pyrazinecarboxylic acid
Boiling Point No data available-
pKa No data available-
Aqueous Solubility No data available-
LogP 0.8Predicted (XLogP)[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly published. However, standard methodologies can be applied.

Proposed Synthesis Route

A plausible synthesis for this compound involves the hydrolysis of its corresponding methyl ester, methyl 3-amino-5-chloropyrazine-2-carboxylate. This method is analogous to the synthesis of similar pyrazine carboxylic acids.[2]

Reaction:

Protocol:

  • Dissolution: Dissolve methyl 3-amino-5-chloropyrazine-2-carboxylate in a suitable solvent, such as methanol or a mixture of methanol and water.

  • Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide, to the solution.

  • Heating: Heat the reaction mixture under reflux for a sufficient period to ensure complete hydrolysis of the ester. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Acidification: After cooling to room temperature, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH that precipitates the carboxylic acid.

  • Isolation: Collect the precipitated this compound by filtration.

  • Purification: Wash the solid with cold water to remove any inorganic salts and then dry it under a vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.

A potential alternative route involves the amination of a corresponding chloropyrazine precursor.[3]

Determination of Physicochemical Properties
  • Melting Point: The melting point can be determined using a standard melting point apparatus, such as a capillary tube method (e.g., using a Stuart SMP30 or similar device). The sample is heated at a controlled rate, and the temperature range over which it melts is recorded.

  • pKa: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong base, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.

  • Aqueous Solubility: The shake-flask method is a common technique for determining aqueous solubility. An excess amount of the solid compound is added to water in a sealed container and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered aqueous phase is then measured, typically by UV-Vis spectroscopy or HPLC.

  • LogP (Octanol-Water Partition Coefficient): The shake-flask method is the traditional approach for experimental LogP determination. A solution of the compound is prepared in one of the two immiscible phases (octanol or water). This solution is then mixed with the other phase, and the mixture is shaken until equilibrium is reached. The concentration of the compound in each phase is then determined to calculate the partition coefficient.[4][5]

Biological Activity and Signaling Pathway

Derivatives of 3-aminopyrazine-2-carboxamide have been identified as potential inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[6] The 3-aminopyrazine core of these molecules is believed to interact with the hinge region of the FGFR kinase domain, inhibiting its activity.[6]

The FGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. The binding of a Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. The primary signaling pathways activated by FGFR include the RAS-MAPK pathway, the PI3K-AKT pathway, the PLCγ pathway, and the STAT pathway.[7][8][9][10][11][12][13][14]

FGFR Signaling Pathway

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 FRS2 FRS2 P1->FRS2 Phosphorylates PLCG PLCγ P1->PLCG STAT STAT P1->STAT GRB2 GRB2 FRS2->GRB2 Recruits PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->nucleus AKT AKT PI3K->AKT AKT->nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->nucleus STAT->nucleus

Caption: Overview of the FGFR signaling pathway.

Experimental Workflow for Kinase Inhibition Assay

A common method to assess the inhibitory activity of a compound against a kinase like FGFR is a biochemical kinase assay.

Kinase_Inhibition_Workflow start Start reagents Prepare Assay Components: - FGFR Kinase - Substrate Peptide - ATP - 3-Amino-5-chloropyrazine- 2-carboxylic acid derivative start->reagents incubation Incubate Components reagents->incubation detection Detect Kinase Activity (e.g., Phosphorylation) incubation->detection analysis Data Analysis (IC50 determination) detection->analysis end End analysis->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

References

Spectroscopic Profile of 3-Amino-5-chloropyrazine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-amino-5-chloropyrazine-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound in the public domain, the following data is predicted based on the analysis of its functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic proton, the amine protons, and the carboxylic acid proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.5 - 8.7Singlet (s)1HPyrazine C6-H
~7.0 - 8.0 (broad)Singlet (s)2H-NH₂
~12.0 - 13.0 (broad)Singlet (s)1H-COOH

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will display signals for the five carbon atoms of the pyrazine ring and the carboxylic acid group.

Predicted Chemical Shift (δ, ppm) Assignment
~165 - 175-COOH
~150 - 160Pyrazine C3-NH₂
~140 - 150Pyrazine C5-Cl
~135 - 145Pyrazine C2-COOH
~125 - 135Pyrazine C6
Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups. A study on the closely related 3-aminopyrazine-2-carboxylic acid provides a basis for these predictions.[1]

Predicted Wavenumber (cm⁻¹) Intensity Assignment
3400 - 3200Medium-Strong, BroadN-H stretching (amine)
3300 - 2500Strong, Very BroadO-H stretching (carboxylic acid dimer)
~1700 - 1680StrongC=O stretching (carboxylic acid)
~1620 - 1580Medium-StrongN-H bending (amine) and C=C/C=N stretching (aromatic ring)
~1450 - 1350MediumC-N stretching
~1300 - 1200MediumC-O stretching and O-H bending
~850 - 800Medium-StrongC-Cl stretching
~900Medium, BroadO-H out-of-plane bending
Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. The molecular weight of this compound is 173.56 g/mol .[2]

Predicted m/z Relative Intensity Assignment
173/175High[M]⁺ (Molecular ion peak, showing isotopic pattern for Cl)
156/158Medium[M-OH]⁺
128/130Medium[M-COOH]⁺
111Medium[M-COOH-HCN]⁺
93Medium[M-COOH-Cl]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data detailed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the sample pellet in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum showing the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 3-Amino-5-chloropyrazine- 2-carboxylic acid NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Final_Structure Final_Structure Interpretation->Final_Structure Final Structure Confirmation

Caption: General workflow for spectroscopic analysis.

References

The Dawn of Pyrazines: A Technical Guide to the Discovery and Evolution of Pyrazinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and development of pyrazinecarboxylic acid derivatives. From the seminal discovery of pyrazinamide as a potent anti-tuberculosis agent to the ongoing exploration of novel derivatives with a broad spectrum of pharmacological activities, this document details the scientific journey, key experimental methodologies, and quantitative structure-activity relationships that have defined this important class of heterocyclic compounds.

A Historical Perspective: From Obscurity to a Cornerstone of Tuberculosis Therapy

The story of pyrazinecarboxylic acid derivatives is inextricably linked with the fight against tuberculosis. While pyrazine itself was known to chemists, its derivatives remained largely unexplored until the mid-20th century. A pivotal moment came in 1936 with the first synthesis and patenting of pyrazinamide, the amide of pyrazinecarboxylic acid.[1] However, its profound therapeutic potential remained dormant for over a decade and a half.

The impetus for its investigation arose from the observation that nicotinamide, a structurally similar compound, exhibited activity against Mycobacterium tuberculosis.[2][3] This led researchers at Lederle Laboratories and Merck to explore pyrazine analogs of nicotinamide.[2] A significant breakthrough occurred in 1952 when these investigations revealed the potent in vivo antitubercular activity of pyrazinamide in mice.[1][2] This was a remarkable finding, as the compound showed no in vitro activity at neutral pH, a characteristic that would have typically led to its dismissal.[1][2]

Subsequent research elucidated the unique, pH-dependent mechanism of action of pyrazinamide, which became a cornerstone of multi-drug therapy for tuberculosis, significantly shortening treatment durations. This initial discovery sparked decades of research into other pyrazinecarboxylic acid derivatives, exploring their potential as antimycobacterial, antifungal, anticancer, and anti-inflammatory agents.[4][5][6]

Key Milestones in the Development of Pyrazinecarboxylic Acid Derivatives

YearMilestoneSignificance
1936 First synthesis and patenting of pyrazinamide.[1]Laid the foundational chemistry for this class of compounds.
1952 Discovery of the in vivo antitubercular activity of pyrazinamide.[1]Revolutionized the treatment of tuberculosis and established the therapeutic potential of pyrazinecarboxylic acid derivatives.
1972 Widespread clinical use of pyrazinamide in tuberculosis treatment regimens.[1]Solidified its role as a first-line anti-TB drug and contributed to the success of short-course chemotherapy.
1990s-Present Synthesis and evaluation of numerous pyrazinecarboxylic acid derivatives.Exploration of a wide range of biological activities, including antifungal, antibacterial, and anticancer properties, leading to the identification of new lead compounds.[4][5]

Experimental Protocols

General Synthesis of N-Phenylpyrazine-2-carboxamides

This protocol describes a general method for the synthesis of N-phenylpyrazine-2-carboxamides, a common class of pyrazinecarboxylic acid derivatives with diverse biological activities.

Materials:

  • Substituted pyrazine-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (1.5 eq)

  • Dry toluene

  • Substituted aniline (1.0 eq)

  • Dry pyridine

  • Dry acetone

  • Cold water

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of the substituted pyrazine-2-carboxylic acid and thionyl chloride in dry toluene is refluxed for approximately 1 hour.

  • The excess thionyl chloride is removed by repeated evaporation with dry toluene under vacuum.

  • The resulting crude acyl chloride is dissolved in dry acetone.

  • This solution is added dropwise to a stirred solution of the corresponding substituted aniline in dry pyridine at room temperature.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

  • The mixture is then poured into cold water.

  • The precipitated crude amide is collected by filtration.

  • The crude product is recrystallized from aqueous ethanol to yield the pure N-phenylpyrazine-2-carboxamide.[2]

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

This protocol outlines the broth microdilution method for determining the MIC of pyrazinecarboxylic acid derivatives against fungal pathogens.[1][7]

Materials:

  • Yeast or fungal strain

  • Appropriate liquid culture medium (e.g., RPMI-1640)[1]

  • Pyrazinecarboxylic acid derivative (test compound)

  • 96-well microtiter plates

  • Spectrophotometer (microplate reader)

Procedure:

  • Preparation of Antifungal Solutions: A stock solution of the test compound is prepared and serially diluted in the culture medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: The fungal strain is cultured, and the inoculum is prepared and standardized to a specific concentration (e.g., 1-5 x 10^6 CFU/mL).[8]

  • Inoculation: The wells containing the serially diluted test compound are inoculated with the standardized fungal suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the test compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.[7] This can be assessed visually or by measuring the optical density using a microplate reader.[1]

Quantitative Data on Biological Activities

The following tables summarize the biological activities of various pyrazinecarboxylic acid derivatives from cited studies.

Table 1: Antimycobacterial Activity of Pyrazinecarboxylic Acid Derivatives
CompoundTest OrganismMIC (µg/mL)Reference
PyrazinamideM. tuberculosis H37Rv8[9]
N-(4-Trifluoromethylphenyl)pyrazine-2-carboxamideM. tuberculosis H37Rv≤ 2[9]
N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamideM. tuberculosis H37Rv≤ 2[9]
N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamideM. tuberculosis H37Rv< 2.0 (µmol/L)[10]
5-tert-Butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamideM. tuberculosisIC90 = 0.819[10]
Derivative 1f (an alkylated derivative)M. tuberculosis8.0[11]
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4)E. coli50[12]
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4)C. albicans3.125[12][13]
Table 2: Antifungal Activity of Pyrazinecarboxylic Acid Derivatives
CompoundTest OrganismMIC (µmol/L)Reference
6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamideTrichophyton mentagrophytes62.5[1][14]
Compound 17 (a pyrazoline derivative)Candida albicansComparable to clotrimazole[4]
Compound 19 (a pyrazoline derivative)Candida albicansComparable to clotrimazole[4]
Compound 3d (a pyrazolo[5,1-c][1][2]triazine derivative)Candida albicans16[5]
Table 3: Photosynthesis Inhibition by Pyrazinecarboxylic Acid Derivatives
CompoundTest SystemIC50 (µmol/L)Reference
6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamideSpinach chloroplasts43[1][14]
6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amideSpinach chloroplasts51.0[2]
5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamideChlorella vulgaris44.0[2]

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G cluster_drug_discovery Drug Discovery and Development Workflow Target_ID Target Identification & Validation Hit_Discovery Hit Discovery (e.g., HTS) Target_ID->Hit_Discovery Assay Development Hit_to_Lead Hit-to-Lead Optimization Hit_Discovery->Hit_to_Lead Lead_Opt Lead Optimization (ADMET) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: A generalized workflow for drug discovery and development.

G cluster_synthesis General Synthesis of N-Phenylpyrazine-2-carboxamides Start Pyrazine-2-carboxylic Acid AcylChloride Pyrazine-2-carbonyl chloride Start->AcylChloride + Thionyl Chloride Amidation Amidation Reaction AcylChloride->Amidation + Substituted Aniline Product N-Phenylpyrazine-2-carboxamide Amidation->Product Purification Purification (Recrystallization) Product->Purification

Caption: A simplified workflow for the synthesis of N-phenylpyrazine-2-carboxamides.

G cluster_moa Mechanism of Action of Pyrazinamide PZA_ext Pyrazinamide (extracellular) PZA_int Pyrazinamide (intracellular) PZA_ext->PZA_int Passive Diffusion POA Pyrazinoic Acid (Active Form) PZA_int->POA Pyrazinamidase (pncA) Target Inhibition of Fatty Acid Synthase I POA->Target Effect Disruption of Cell Membrane & Energy Production POA->Effect

Caption: The proposed mechanism of action of pyrazinamide against M. tuberculosis.

References

A Technical Guide to the Biological Screening of Novel Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation involved in the biological screening of novel pyrazine derivatives. Pyrazine and its analogs represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This document outlines the key experimental protocols, presents quantitative data from various studies, and visualizes critical signaling pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity of Pyrazine Derivatives

The anticancer potential of novel pyrazine derivatives is a primary focus of current research. Various compounds have been synthesized and evaluated against a range of human cancer cell lines, demonstrating significant cytotoxic effects.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected novel pyrazine derivatives, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound ClassCancer Cell LineIC50 (µM)Reference
Chalcone-Pyrazine HybridsMCF-7 (Breast)10.43[1]
HT-29 (Colon)10.67[1]
BEL-7402 (Liver)10.74[1]
A549 (Lung)0.13[2]
Colo-205 (Colon)0.19[2]
DU-145 (Prostate)0.33[2]
Pyrazolo[3,4-b]pyrazinesMCF-7 (Breast)Very Significant Inhibition[3]
Imidazo[1,2-a]pyrazinesHep-2 (Laryngeal)11[4]
HepG2 (Liver)13[4]
MCF-7 (Breast)11[4]
A375 (Melanoma)11[4]
Pyrazine-based SHP2 InhibitorsMCF7 (Breast)Statistically significant decrease in viability at 0.1 µM[5]
HCT116 (Colon)Statistically significant decrease in viability at 0.1 µM[5]
MDA-MB-231 (Breast)Significantly reduced viability at 1 µM[5]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Novel pyrazine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the novel pyrazine derivatives in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for another 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.

Visualization: Anticancer Screening Workflow

anticancer_workflow start Start: Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with Pyrazine Derivatives incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate (3-4h) mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze end End: Cytotoxicity Data analyze->end

Workflow for in vitro anticancer screening using the MTT assay.

Antimicrobial Activity of Pyrazine Derivatives

Novel pyrazine derivatives have also demonstrated promising activity against a variety of bacterial and fungal strains.

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected novel pyrazine derivatives, with Minimum Inhibitory Concentration (MIC) values indicating the lowest concentration of the compound that inhibits visible growth of the microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazine DerivativesStaphylococcus aureus32[7][8]
Escherichia coli16[7][8]
Halogenated Pyrazine-Based ChalconesCandida glabrataGrowth Inhibition[9][10]
Trichophyton interdigitaleGrowth Inhibition[9][10]
Staphylococcus sp.Highest Inhibitory Effect[9][10]
Mycobacterium kansasiiComparable to Isoniazid[9]
Mycobacterium smegmatisComparable to Isoniazid[9]
Experimental Protocol: Microbroth Dilution Method for MIC Determination

The microbroth dilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[7][8]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Novel pyrazine derivatives

  • Sterile saline or PBS

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation: Culture the microbial strain overnight in the appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[11] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the pyrazine derivative. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Visualization: Antimicrobial Screening Workflow

antimicrobial_workflow start Start: Microbial Strains prepare_inoculum Prepare Inoculum (0.5 McFarland) start->prepare_inoculum inoculate Inoculate Microtiter Plates prepare_inoculum->inoculate prepare_dilutions Prepare Serial Dilutions of Pyrazine Derivatives prepare_dilutions->inoculate incubate Incubate (18-24h) inoculate->incubate read_results Read Results (Visual/OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End: MIC Value determine_mic->end

Workflow for in vitro antimicrobial screening using the microbroth dilution method.

Signaling Pathways Modulated by Pyrazine Derivatives

Understanding the molecular mechanisms by which pyrazine derivatives exert their biological effects is crucial for rational drug design. Several signaling pathways have been identified as targets for these compounds.

SHP2 Signaling Pathway in Cancer

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling from receptor tyrosine kinases (RTKs) to the RAS-MAPK pathway.[2][5][7][12] Aberrant SHP2 activation is implicated in the development and progression of various cancers.[7] Novel pyrazine derivatives have been designed as allosteric inhibitors of SHP2.

SHP2_pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->RAS Activates Pyrazine_Inhibitor Pyrazine Derivative (Allosteric Inhibitor) Pyrazine_Inhibitor->SHP2 Inhibits

Simplified SHP2 signaling pathway and the inhibitory action of pyrazine derivatives.

NF-κB Signaling Pathway in Inflammation

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[10] It is activated by pro-inflammatory cytokines like TNF-α and IL-1, leading to the expression of genes involved in inflammation.[10] Some pyrazine derivatives have shown anti-inflammatory activity, potentially through the modulation of this pathway.

NFkB_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Activates Transcription of Pyrazine_Derivative Pyrazine Derivative Pyrazine_Derivative->IKK Potentially Inhibits

Simplified NF-κB signaling pathway and the potential inhibitory action of pyrazine derivatives.

In Vivo Anti-Inflammatory Activity

To further validate the anti-inflammatory potential of novel pyrazine derivatives, in vivo models are employed. The carrageenan-induced paw edema model in rodents is a widely accepted and utilized method for this purpose.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of a compound to reduce acute inflammation.

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan (1% w/v in sterile saline)

  • Novel pyrazine derivative

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a positive control group, and one or more test groups receiving different doses of the pyrazine derivative. Administer the test compounds and controls orally or intraperitoneally 30-60 minutes before the carrageenan injection.[3]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[13]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or the paw thickness using digital calipers at time 0 (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume.

Visualization: In Vivo Anti-Inflammatory Screening Workflow

anti_inflammatory_workflow start Start: Acclimatized Rats grouping Group and Dose Rats start->grouping induce_edema Induce Paw Edema with Carrageenan grouping->induce_edema measure_volume Measure Paw Volume (0-5h) induce_edema->measure_volume calculate_inhibition Calculate % Inhibition of Edema measure_volume->calculate_inhibition end End: Anti-inflammatory Activity Data calculate_inhibition->end

Workflow for in vivo anti-inflammatory screening using the carrageenan-induced paw edema model.

This guide provides a foundational framework for the biological screening of novel pyrazine derivatives. The detailed protocols and data presentation are intended to assist researchers in designing and executing their experiments, while the visualized workflows and signaling pathways offer a clear conceptual understanding of the key processes involved. The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of new therapeutic agents.

References

An In-depth Technical Guide on the Solubility of 3-Amino-5-chloropyrazine-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-5-chloropyrazine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes detailed methodologies, expected solubility behaviors based on structural analogues, and logical workflows to guide laboratory investigations.

Introduction to this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a pyrazine ring substituted with amino, chloro, and carboxylic acid functional groups, makes it a versatile building block for the synthesis of various biologically active molecules. The solubility of this compound in different organic solvents is a critical parameter for its purification, reaction optimization, and formulation in drug development processes.

Solubility Data

A thorough search of scientific databases, peer-reviewed journals, and patent literature did not yield specific quantitative solubility data for this compound in common organic solvents. The data table below is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

SolventMolar Solubility (mol/L)Solubility (g/L)Temperature (°C)Method
MethanolData not availableData not available
EthanolData not availableData not available
AcetoneData not availableData not available
Dimethyl Sulfoxide (DMSO)Data not availableData not available
N,N-Dimethylformamide (DMF)Data not availableData not available
Tetrahydrofuran (THF)Data not availableData not available
AcetonitrileData not availableData not available
Ethyl AcetateData not availableData not available

Note: The absence of data highlights a knowledge gap in the public domain and underscores the importance of the experimental protocols provided in this guide.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various organic solvents. This method is reliable and widely used for generating accurate solubility data.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade): Methanol, Ethanol, Acetone, DMSO, DMF, THF, Acetonitrile, Ethyl Acetate

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • Drying oven or vacuum oven

  • Volumetric flasks

  • Pipettes

Procedure
  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials.

  • Solvent Addition: Add a known volume (e.g., 10 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette (to prevent precipitation upon cooling) and immediately filter it through a 0.45 µm syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation: Place the vials containing the filtered saturated solution in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.

  • Mass Determination: Once the solvent has been fully evaporated, accurately weigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of solution withdrawn (L)

    To express the solubility in molarity (mol/L), divide the solubility in g/L by the molecular weight of this compound (173.56 g/mol ).

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G start Start: Obtain Pure Compound and Solvents prep Prepare Supersaturated Solutions (Excess Solute in Known Volume of Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate settle Allow Undissolved Solids to Settle equilibrate->settle filter Withdraw and Filter Supernatant settle->filter transfer Transfer Filtered Solution to Weighed Vials filter->transfer weigh_initial Weigh Empty Evaporation Vials weigh_initial->transfer evaporate Evaporate Solvent to Dryness transfer->evaporate weigh_final Weigh Vials with Dried Solute evaporate->weigh_final calculate Calculate Solubility (Mass of Solute / Volume of Solution) weigh_final->calculate end End: Tabulate Solubility Data calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

Synthesis and Related Pathways

While specific signaling pathways involving this compound are not extensively documented, its synthesis is a key process for its application in drug discovery. The following diagram illustrates a general synthetic route for a related compound, 5-chloropyrazine-2-carboxylic acid, from its corresponding methyl ester, which is a common precursor.

G start Methyl 5-chloropyrazine-2-carboxylate (Starting Material) reaction Hydrolysis Reaction start->reaction reagents LiOH (Lithium Hydroxide) Water reagents->reaction product 5-chloropyrazine-2-carboxylic acid (Product) reaction->product

Caption: General Synthesis Pathway via Hydrolysis.

Conclusion

Quantum Chemical Calculations for Pyrazine Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of pyrazine carboxylic acids, a class of compounds with significant interest in medicinal chemistry and drug development. This document outlines theoretical and experimental protocols, presents key data in a structured format, and visualizes essential workflows and biological interactions.

Introduction to Pyrazine Carboxylic Acids

Pyrazine and its derivatives are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4. The incorporation of a carboxylic acid group onto the pyrazine ring gives rise to pyrazine carboxylic acids, which serve as crucial scaffolds in a variety of biologically active molecules.[1] Pyrazinamide, a derivative of pyrazine-2-carboxylic acid, is a frontline antituberculosis drug.[2] The electronic properties, reactivity, and biological activity of these molecules are intrinsically linked to their three-dimensional structure and electronic distribution, making them ideal candidates for investigation using quantum chemical methods.

Theoretical and Computational Methodology

Density Functional Theory (DFT) is a powerful quantum chemical method for investigating the structural and electronic properties of molecules like pyrazine carboxylic acids.[3] Common approaches involve geometry optimization to find the most stable conformation, followed by frequency calculations to ensure the structure is a true minimum and to predict vibrational spectra. Further analyses, such as the calculation of the Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (HOMO-LUMO) analysis, provide insights into the molecule's reactivity and potential for intermolecular interactions.

Step-by-Step Computational Protocol using Gaussian

This protocol outlines a typical workflow for performing DFT calculations on a pyrazine carboxylic acid derivative using the Gaussian software suite.

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of the desired pyrazine carboxylic acid derivative using a molecular builder like GaussView.

    • Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

  • DFT Geometry Optimization:

    • Set up a geometry optimization calculation using a functional such as B3LYP and a basis set like 6-311++G(d,p).[4] This level of theory generally provides a good balance between accuracy and computational cost for organic molecules.

    • The input file should specify the coordinates, charge, and multiplicity of the molecule.

    • The Opt keyword in the route section of the Gaussian input file requests a geometry optimization.

  • Frequency Calculation:

    • Following a successful geometry optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • The Freq keyword is used for this purpose.

    • The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a local minimum on the potential energy surface.

    • The output will contain the calculated vibrational frequencies, which can be compared with experimental IR and Raman spectra.

  • Advanced Analyses:

    • Molecular Electrostatic Potential (MEP): Calculate the MEP to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack. This is typically done as part of a single-point energy calculation on the optimized geometry.

    • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

    • Frontier Molecular Orbitals (HOMO-LUMO): Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's electronic excitation properties and reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability.

  • pKa Prediction:

    • The pKa of the carboxylic acid group can be predicted computationally using thermodynamic cycles. This involves calculating the Gibbs free energy of the protonated and deprotonated species in the gas phase and in solution (using a continuum solvation model like SMD or CPCM).[5]

    • The free energy of solvation of the proton is also required and is often taken from experimental data.

Experimental Protocols

Experimental data is crucial for validating the results of quantum chemical calculations. The following are standard protocols for the synthesis and characterization of pyrazine carboxylic acids.

General Synthesis of Pyrazine-2-Carboxylic Acid Derivatives

A common method for synthesizing derivatives of pyrazine-2-carboxylic acid involves the amidation of the carboxylic acid.[6][7]

  • Activation of the Carboxylic Acid: Pyrazine-2-carboxylic acid is reacted with a coupling agent, such as 1,1'-carbonyldiimidazole (CDI) or thionyl chloride, in an appropriate solvent (e.g., anhydrous THF or DCM) to form a more reactive intermediate (e.g., an acyl imidazole or an acyl chloride).

  • Amidation: The desired amine is then added to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to drive it to completion.

  • Work-up and Purification: The reaction mixture is worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials. The crude product is then purified using techniques such as recrystallization or column chromatography.

Spectroscopic Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • A small amount of the solid sample is mixed with KBr powder and pressed into a pellet.

    • The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Characteristic peaks for the pyrazine ring, the carboxylic acid or amide group (C=O, N-H, O-H stretches), and other functional groups are identified.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

    • The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.[9]

Data Presentation

The following tables summarize key experimental and calculated data for pyrazine and its carboxylic acid derivatives. This allows for a direct comparison and validation of the computational methods.

Table 1: Structural Parameters of Pyrazine
ParameterExperimental ValueCalculated Value (B3LYP/6-311++G(d,p))
C-N bond length (Å)1.338Value to be calculated
C-C bond length (Å)1.397Value to be calculated
C-H bond length (Å)1.083Value to be calculated
C-N-C bond angle (°)115.65Value to be calculated
C-C-N bond angle (°)122.18Value to be calculated
Table 2: Vibrational Frequencies of Pyrazine-2-Carboxylic Acid
Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p))
O-H stretch (carboxylic acid)~3000 (broad)Value to be calculated
C=O stretch (carboxylic acid)~1700Value to be calculated
Pyrazine ring stretches~1600-1400Values to be calculated
C-O stretch (carboxylic acid)~1300Value to be calculated
Table 3: Calculated pKa Values of Substituted Pyrazine-2-Carboxylic Acids
Substituent at C-5Calculated pKa (SMD/B3LYP/6-311++G(d,p))Experimental pKa
-HValue to be calculated2.9[10]
-CH₃Value to be calculatedData not readily available
-ClValue to be calculatedData not readily available
-NH₂Value to be calculatedData not readily available

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts relevant to the study of pyrazine carboxylic acids.

Computational_Workflow cluster_prep Preparation cluster_dft DFT Calculations (Gaussian) cluster_analysis Analysis mol_build Molecule Building (GaussView) init_opt Initial Optimization (Molecular Mechanics) mol_build->init_opt geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) init_opt->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc pka pKa Prediction geom_opt->pka mep MEP Analysis freq_calc->mep nbo NBO Analysis freq_calc->nbo homo_lumo HOMO-LUMO Analysis freq_calc->homo_lumo

Computational Workflow for Pyrazine Carboxylic Acids

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start_mat Pyrazine-2-carboxylic Acid + Amine reaction Coupling Reaction start_mat->reaction purification Purification (Chromatography/Recrystallization) reaction->purification ftir FTIR Spectroscopy purification->ftir Structural Confirmation nmr NMR Spectroscopy purification->nmr Structural Confirmation ms Mass Spectrometry purification->ms Molecular Weight

Experimental Workflow for Pyrazine Carboxylic Acid Derivatives

Kinase_Inhibition_Pathway PZA_acid Pyrazine Carboxylic Acid Derivative PZA_acid->Inhibition Kinase Protein Kinase (e.g., RhoA) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Cell Proliferation, etc.) Phospho_Substrate->Downstream Inhibition->Kinase

Generalized Kinase Inhibition Pathway by Pyrazine Derivatives

Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is implicated in diseases such as cancer.[11] Some pyrazine derivatives have been shown to act as inhibitors of protein kinases like RhoA, thereby blocking downstream signaling pathways that promote cell proliferation.[12][13] The diagram above illustrates this general mechanism of action.

Conclusion

Quantum chemical calculations, particularly DFT, are indispensable tools for the modern researcher in the field of drug discovery and development. When applied to pyrazine carboxylic acids, these methods provide detailed insights into their structural, electronic, and reactive properties, which can be used to rationalize experimental observations and guide the design of new, more potent therapeutic agents. The integration of computational and experimental approaches, as outlined in this guide, facilitates a deeper understanding of this important class of molecules and accelerates the journey from molecular design to clinical application.

References

An In-depth Technical Guide to the Crystal Structure of 3-Amino-5-chloropyrazine-2-carboxylic Acid and its Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the crystal structure of 3-Amino-5-chloropyrazine-2-carboxylic acid. A comprehensive search of publicly available scientific literature and crystallographic databases indicates that the specific crystal structure of this compound has not yet been reported. However, to provide valuable structural insights for researchers in drug development, this document presents a detailed analysis of the crystal structure of the closely related analogue, 3-aminopyrazine-2-carboxylic acid. The experimental protocols for single-crystal X-ray diffraction, the standard method for determining crystal structures, are detailed herein. Furthermore, a generalized workflow for such an analysis is provided. This guide aims to serve as a foundational resource for understanding the solid-state properties of this class of compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to known biologically active molecules. The precise arrangement of atoms in the solid state, known as the crystal structure, is fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailability. While the crystal structure for the title compound is not available, the structure of 3-aminopyrazine-2-carboxylic acid provides a critical reference point for computational modeling and structure-activity relationship studies.

Crystal Structure Analysis of 3-Aminopyrazine-2-carboxylic Acid (Analogue)

The crystal structure of 3-aminopyrazine-2-carboxylic acid was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The crystal structure reveals a planar molecule with extensive intermolecular hydrogen bonding.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic data for 3-aminopyrazine-2-carboxylic acid.

ParameterValue
Chemical FormulaC₅H₅N₃O₂
Formula Weight139.11 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.843(1)
b (Å)16.299(3)
c (Å)9.248(2)
β (°)98.45(2)
Volume (ų)572.9(2)
Z4
Density (calculated) (g/cm³)1.613
Absorption Coefficient (mm⁻¹)0.130
F(000)288
Crystal Size (mm³)0.20 x 0.10 x 0.05
θ range for data collection (°)2.33 to 24.99
Reflections collected1042
Independent reflections1008 [R(int) = 0.0156]
Final R indices [I>2σ(I)]R1 = 0.0349, wR2 = 0.0921
R indices (all data)R1 = 0.0384, wR2 = 0.0954
Largest diff. peak and hole (e.Å⁻³)0.205 and -0.198

Experimental Protocols

The following section outlines a representative experimental protocol for the determination of a small molecule crystal structure, such as that of 3-aminopyrazine-2-carboxylic acid, using single-crystal X-ray diffraction.

Synthesis and Crystallization

A common method for the synthesis of 3-aminopyrazine-2-carboxylic acid involves the hydrolysis of its corresponding ester, methyl 3-aminopyrazine-2-carboxylate.

Synthesis of 3-Aminopyrazine-2-carboxylic acid:

  • Methyl 3-aminopyrazine-2-carboxylate is suspended in methanol.

  • An aqueous solution of sodium hydroxide (1N) is added to the suspension.

  • The reaction mixture is stirred at room temperature.

  • Methanol is partially evaporated under reduced pressure.

  • The resulting solution is cooled in an ice bath, and an aqueous hydrochloric acid solution (1N) is slowly added to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried under vacuum.

Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as ethanol or a mixture of ethanol and water, at room temperature.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction may also be applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination cluster_output Final Output Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Structure_Solution Structure Solution (Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File Publication Publication / Database Deposition CIF_File->Publication

Caption: A generalized workflow for small molecule crystal structure determination.

Signaling Pathways

A review of the current literature did not reveal any established signaling pathways directly involving this compound. Further research is required to elucidate its biological targets and mechanisms of action.

Conclusion

While the definitive crystal structure of this compound remains to be determined, the crystallographic data of its close analogue, 3-aminopyrazine-2-carboxylic acid, provides a robust foundation for computational and medicinal chemists. The detailed experimental protocols and workflow presented in this guide offer a comprehensive overview of the methodologies required for the solid-state characterization of this and related compounds. The determination of the crystal structure of the title compound would be a valuable contribution to the field, enabling a more precise understanding of its structure-property relationships.

Theoretical Properties of Substituted Pyrazines: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, is a critical scaffold in medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The unique electronic characteristics of the pyrazine ring, arising from the presence of two electronegative nitrogen atoms, make it a versatile building block in the design of novel therapeutic agents.[3] This technical guide provides an in-depth overview of the theoretical properties of substituted pyrazines, focusing on computational and experimental methodologies relevant to drug discovery and development.

Electronic and Structural Properties

The electronic nature of the pyrazine ring is characterized by electron deficiency, which influences its reactivity and interactions with biological targets.[3] Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of substituted pyrazines.

Computational Methodology

A common and robust method for these calculations is DFT with Becke's three-parameter hybrid functional (B3LYP) combined with a correlation functional.[4] Geometries are typically optimized using basis sets such as 6-31G(d,p) or 6-31G**.[5][6] These calculations provide valuable insights into molecular geometry, electronic distribution, and orbital energies.[5]

Experimental Protocol: DFT Calculations

  • Software: Gaussian 09 or similar quantum chemistry software package.[5]

  • Method: Density Functional Theory (DFT) using the B3LYP functional.[4][5]

  • Basis Set: 6-31G(d,p) or 6-31G** for geometry optimization and electronic property calculations.[5][6]

  • Properties Calculated: Optimized molecular geometry (bond lengths, bond angles), Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, energy gap (ΔE), dipole moment, and Mulliken or Natural Bond Orbital (NBO) charges.[4][7]

  • Visualization: Molecular orbitals and electrostatic potential maps can be generated using software like GaussView.[3]

Key Electronic and Structural Parameters

The following tables summarize key theoretical parameters for representative substituted pyrazines, derived from computational studies.

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)Reference
Thieno[3,4-b]pyrazine (TP) based oligomers--2.08 - 2.12-[8]
Pyrido[2,3-b]pyrazine derivatives----[5]
Pyrazine carbohydrazide derivatives--Varies by substituent-[3]
CompoundSelected Bond Lengths (Å)Selected Bond Angles (°)Reference
Thieno[3,4-b]pyrazine derivatives (Neutral)C1'-C1: 1.4390, C2-C3: 1.4435, C4-C6: 1.4390-
Thieno[3,4-b]pyrazine derivatives (Oxidized)C1'-C1: 1.4066, C2-C3: 1.4178, C4-C6: 1.4066-
4-aminoPyrazolo[3,4-d]pyrimidineN1-C6: 1.332, C5-C6: 1.403, N7-C5: 1.383C6-N1-C2: 116.3, N1-C2-N3: 128.9[7]

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are powerful tools in drug discovery for predicting the biological activity of compounds based on their physicochemical properties. For substituted pyrazines, QSAR studies have been successfully employed to identify key structural features that govern their therapeutic effects, such as anticancer and herbicidal activities.[4][9]

QSAR Methodology

The development of a robust QSAR model involves several key steps, from descriptor calculation to model validation.

Experimental Protocol: QSAR Model Development

  • Dataset: A series of substituted pyrazine derivatives with experimentally determined biological activities (e.g., IC50 values).[4]

  • Descriptor Calculation: Molecular descriptors encoding steric, electronic, and hydrophobic properties are calculated using software like ACD/ChemSketch or dedicated QSAR software.[4]

  • Statistical Methods:

    • Principal Component Analysis (PCA): To reduce the dimensionality of the descriptor space.[4]

    • Multiple Linear Regression (MLR): To build a linear model correlating descriptors with activity.[4]

    • Non-Linear Methods (e.g., Artificial Neural Networks - ANN): To capture more complex relationships.[4]

  • Model Validation: The predictive power of the model is assessed using statistical parameters such as the squared correlation coefficient (R²), adjusted R² (R²adj), and cross-validated R² (Q²).[9]

QSAR Model Parameters for Anticancer Pyrazine Derivatives
QSAR ModelR²adjR²predKey DescriptorsReference
Parthenolide Derivatives0.67150.61920.54600.5304AATS6i, VR1_Dze[9]
Pyrazinecarboxamides (Herbicidal) ANN0.994-0.998-EHOMO, ELUMO, Dipole Moment[4]

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. This is crucial for understanding the mechanism of action of pyrazine-based drugs and for designing more potent inhibitors.

Molecular Docking Methodology

A typical molecular docking workflow involves preparing the protein and ligand, performing the docking simulation, and analyzing the results.

Experimental Protocol: Molecular Docking

  • Software: Molecular Operating Environment (MOE), AutoDock, GOLD Suite, or similar docking software.[10][11]

  • Receptor Preparation:

    • Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[10]

    • Protonate the structure at 3D, add partial charges, and define the binding pocket.[10]

  • Ligand Preparation:

    • Build the 3D structures of the pyrazine derivatives.[11]

    • Perform energy minimization using a suitable force field (e.g., MMFF94x).[11]

  • Docking Simulation:

    • Dock the ligands into the defined binding site of the receptor.[11]

    • Validate the docking protocol by redocking the co-crystallized ligand and calculating the root-mean-square deviation (RMSD). An RMSD of less than 1 Å is generally considered a good performance.[12]

  • Analysis: Analyze the docking poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[13]

Synthesis of Substituted Pyrazines

The synthesis of substituted pyrazines is a cornerstone of developing new chemical entities for drug discovery. Various synthetic routes have been established to create diverse pyrazine libraries.

General Synthetic Workflow

A common approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. A more specific example is the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives.

Experimental Protocol: Synthesis of Pyrido[2,3-b]pyrazine Derivatives [5]

  • Reactants: A mixture of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in equimolar amounts.[5]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (20 mol%).[5]

  • Solvent: Ethanol.[5]

  • Reaction Conditions: The mixture is refluxed for a specified time (e.g., 9 hours).[5]

  • Work-up and Purification: The reaction mixture is cooled, and the resulting precipitate is filtered, washed with water and cold ethanol, and then recrystallized from a suitable solvent like ethyl acetate.[5]

Visualizations

Computational Chemistry Workflow for Pyrazine Derivatives

G Computational Analysis Workflow cluster_dft DFT Calculations cluster_qsar QSAR Modeling cluster_docking Molecular Docking dft_geom Geometry Optimization (B3LYP/6-31G(d,p)) dft_elec Electronic Properties (HOMO, LUMO, ESP) dft_geom->dft_elec qsar_desc Descriptor Calculation qsar_model Model Building (MLR, ANN) qsar_desc->qsar_model qsar_val Model Validation (R², Q²) qsar_model->qsar_val dock_prep Receptor & Ligand Preparation dock_sim Docking Simulation dock_prep->dock_sim dock_anal Binding Mode Analysis dock_sim->dock_anal start Substituted Pyrazine Structures start->dft_geom start->qsar_desc start->dock_prep

Caption: A flowchart of the computational workflow.

General Synthetic Pathway for Pyrido[2,3-b]pyrazines

G Synthesis of Pyrido[2,3-b]pyrazines reactant1 Indane-1,3-dione reaction Multicomponent Reaction (p-TSA, Ethanol, Reflux) reactant1->reaction reactant2 Aromatic Aldehyde reactant2->reaction reactant3 2-Aminopyrazine reactant3->reaction product Pyrido[2,3-b]pyrazine Derivative reaction->product purification Purification (Filtration, Recrystallization) product->purification

Caption: A schematic of the synthetic pathway.

Conclusion

The theoretical properties of substituted pyrazines, elucidated through a combination of computational and experimental techniques, provide a robust framework for the rational design of novel drug candidates. DFT calculations offer fundamental insights into their electronic and structural characteristics, while QSAR and molecular docking studies guide the optimization of biological activity and target engagement. The continued application of these methodologies will undoubtedly accelerate the discovery and development of next-generation pyrazine-based therapeutics.

References

Methodological & Application

Application Notes and Protocols: Utilizing 3-Amino-5-chloropyrazine-2-carboxylic acid in Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-chloropyrazine-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrazine core is a key pharmacophore in a variety of biologically active molecules. The presence of amino, carboxylic acid, and chloro functionalities offers multiple points for diversification, making it an attractive starting material for the synthesis of compound libraries targeting various biological pathways. Amide coupling reactions are a cornerstone of pharmaceutical development, and understanding the optimal conditions for utilizing this reagent is crucial for its effective application. These notes provide an overview of common amide coupling strategies and detailed protocols for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides.

Overview of Amide Coupling Reactions

The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis. Due to the zwitterionic nature of amino acids and the relatively low reactivity of carboxylic acids, direct condensation requires harsh conditions. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating its reaction with the amine under milder conditions. Common coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU). The choice of coupling reagent, base, and solvent is critical and often depends on the specific substrates and the desired reaction outcomes. For electron-deficient amines or sterically hindered substrates, more potent coupling agents like HATU are often preferred.

Data Presentation: Amide Coupling with Pyrazine Carboxylic Acids

The following tables summarize reaction conditions and yields for amide coupling reactions of 3-aminopyrazine-2-carboxylic acid and a related chloro-substituted pyrazine carboxylic acid, providing a comparative overview of different synthetic approaches.

Table 1: CDI-Mediated Amide Coupling of 3-Aminopyrazine-2-carboxylic acid [1]

Amine ReactantProductYield (%)
2-Methylbenzylamine3-Amino-N-(2-methylbenzyl)pyrazine-2-carboxamide91
3,4-Dichlorobenzylamine3-Amino-N-(3,4-dichlorobenzyl)pyrazine-2-carboxamide79
Pentylamine3-Amino-N-pentylpyrazine-2-carboxamide67
Hexylamine3-Amino-N-hexylpyrazine-2-carboxamide50
Heptylamine3-Amino-N-heptylpyrazine-2-carboxamide42
Octylamine3-Amino-N-octylpyrazine-2-carboxamide51

Table 2: Thionyl Chloride-Mediated Amide Coupling of 6-chloropyrazine-2-carboxylic acid

Note: This table presents data for a related, yet different, starting material to illustrate an alternative synthetic approach.

Amine ReactantProductYield (%)
Aniline6-Chloro-N-phenylpyrazine-2-carboxamide75
3-Methylaniline6-Chloro-N-(3-methylphenyl)pyrazine-2-carboxamide82
3-BromoanilineN-(3-Bromophenyl)-6-chloropyrazine-2-carboxamide65
3,5-Bis(trifluoromethyl)aniline6-Chloro-N-[3,5-bis(trifluoromethyl)phenyl]pyrazine-2-carboxamide58

Experimental Protocols

Protocol 1: Amide Coupling using 1,1'-Carbonyldiimidazole (CDI)[1]

This protocol describes the synthesis of N-substituted 3-aminopyrazine-2-carboxamides via activation of the carboxylic acid with CDI.

Materials:

  • 3-Aminopyrazine-2-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Substituted amine (e.g., benzylamine, alkylamine, aniline)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microwave reactor

Procedure:

  • To a microwave reaction tube, add 3-aminopyrazine-2-carboxylic acid (1.0 eq) and anhydrous DMSO.

  • Add CDI (1.3 eq) to the solution. Allow the reaction to proceed for 5-10 minutes at room temperature, or until CO2 evolution ceases.

  • Add the desired substituted amine (1.5 eq) to the reaction mixture.

  • Seal the tube and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes with a power of 100 W.[1]

  • After cooling, the reaction mixture can be purified by an appropriate method, such as aqueous work-up followed by column chromatography, to isolate the desired amide product.

Protocol 2: Amide Coupling via Acyl Chloride Formation

This protocol outlines a two-step procedure involving the conversion of the carboxylic acid to an acyl chloride, followed by reaction with an amine. This method is adapted from the synthesis of related pyrazinecarboxamides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Substituted aniline

  • Anhydrous toluene or other suitable aprotic solvent

  • Triethylamine or other suitable base

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous toluene.

    • Add thionyl chloride (excess, e.g., 2-3 eq) dropwise at room temperature.

    • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

    • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

  • Amide Formation:

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • In a separate flask, dissolve the substituted aniline (1.0-1.2 eq) and a base such as triethylamine (1.5 eq) in the same solvent.

    • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours or overnight until completion.

    • Upon completion, the reaction can be worked up by washing with aqueous solutions (e.g., water, brine) and the organic layer dried and concentrated. The crude product is then purified by column chromatography or recrystallization.

Protocol 3: HATU-Mediated Amide Coupling

This protocol is a general procedure for amide bond formation using the highly efficient coupling reagent HATU, which is particularly useful for challenging couplings. This is a representative protocol based on syntheses of similar bioactive pyrazine derivatives.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Substituted amine

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1-1.2 eq) to the solution and stir for a few minutes.

  • Add the substituted amine (1.0-1.1 eq) to the reaction mixture.

  • Add DIPEA (2.0-3.0 eq) dropwise to the stirring solution.

  • Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Biological Context and Signaling Pathways

Derivatives of 3-aminopyrazine-2-carboxamide have shown significant potential as inhibitors of various biological targets, including enzymes implicated in cancer and infectious diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

One notable application is in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers.[2] FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell proliferation, survival, migration, and angiogenesis. Key downstream pathways activated by FGFR include the Ras-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway.[2] Amides derived from 3-aminopyrazine-2-carboxylic acid have been designed as potent FGFR inhibitors.

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG Pyrazine_Derivative 3-Aminopyrazine-2- carboxamide Derivative Pyrazine_Derivative->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Processes Cell Proliferation, Survival, Migration ERK->Cell_Processes AKT AKT PI3K->AKT AKT->Cell_Processes PLCG->Cell_Processes

FGFR Signaling Pathway and Inhibition
Antimycobacterial Activity

Amides derived from substituted pyrazine carboxylic acids have also been investigated for their antimycobacterial properties, targeting Mycobacterium tuberculosis. Some of these compounds are thought to act as inhibitors of enoyl-ACP reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis II (FAS-II) pathway, which is crucial for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall.

Amide_Coupling_Workflow General Amide Coupling Workflow Start 3-Amino-5-chloropyrazine- 2-carboxylic Acid Reaction Amide Coupling Reaction Start->Reaction Coupling_Reagent Coupling Reagent (e.g., CDI, HATU) Coupling_Reagent->Reaction Base Base (e.g., DIPEA) Base->Reaction Amine Primary/Secondary Amine Amine->Reaction Product N-Substituted Amide Product Reaction->Product Purification Purification Product->Purification

General Amide Coupling Workflow

Conclusion

This compound is a versatile building block for the synthesis of novel amide derivatives with potential therapeutic applications. The choice of amide coupling protocol is critical for achieving good yields and purity. The protocols provided herein offer robust starting points for researchers. Furthermore, the biological context highlights the potential of amides derived from this scaffold to modulate key signaling pathways in cancer and infectious diseases, underscoring its importance in modern drug discovery programs.

References

Application Notes and Protocols for the Synthesis of Pyrazinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and supporting data for the synthesis of novel pyrazinamide derivatives. The methodologies outlined are based on established synthetic routes, offering a guide for the development of new antitubercular agents.

Introduction

Pyrazinamide is a cornerstone of first-line tuberculosis treatment, uniquely effective against semi-dormant mycobacteria. Its mechanism of action involves conversion to pyrazinoic acid, which disrupts vital cellular functions in Mycobacterium tuberculosis. The development of pyrazinamide derivatives aims to enhance efficacy, overcome resistance, and improve pharmacokinetic properties. This application note details common and effective protocols for the synthesis of such derivatives, primarily through amide coupling reactions.

Synthetic Workflow Overview

The general workflow for the synthesis and evaluation of pyrazinamide derivatives is a multi-step process that begins with the selection of a suitable pyrazine carboxylic acid precursor and culminates in the biological assessment of the final compounds. This process involves the activation of the carboxylic acid, coupling with a desired amine, purification of the product, and subsequent characterization and screening.

G cluster_0 Synthesis Stage cluster_1 Purification and Characterization cluster_2 Biological Evaluation start Pyrazinoic Acid or Substituted Precursor activation Carboxylic Acid Activation (e.g., via Acyl Chloride) start->activation SOCl₂ or (COCl)₂ coupling Amide Coupling with Selected Amine activation->coupling purification Purification (Chromatography, Recrystallization) coupling->purification characterization Structural Characterization (NMR, IR, MS, EA) purification->characterization screening Antimycobacterial Screening (e.g., MIC determination) characterization->screening cytotoxicity Cytotoxicity Assays screening->cytotoxicity

Caption: General experimental workflow for the synthesis and evaluation of pyrazinamide derivatives.

Experimental Protocols

Several methods are commonly employed for the synthesis of pyrazinamide derivatives. The choice of method often depends on the starting materials, desired scale, and available equipment.

Protocol 1: Amide Synthesis via Acyl Chloride Formation

This is a classic and widely used method for forming amides from carboxylic acids. The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with an amine.

Step 1: Synthesis of Pyrazine-2-carbonyl chloride [1]

  • To a round-bottom flask, add pyrazine-2-carboxylic acid (1.0 eq).

  • Add dichloromethane as a solvent and a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 5 drops).

  • Cool the flask in an ice-water bath and stir the mixture until the solution is clear.

  • Slowly add thionyl chloride (SOCl₂) (4.0 eq) dropwise while maintaining the low temperature.

  • After the addition is complete, reflux the reaction mixture for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.

Step 2: Amide Formation [1]

  • Dissolve the crude pyrazine-2-carbonyl chloride in a suitable solvent such as toluene or tetrahydrofuran (THF).

  • In a separate flask, dissolve the desired amine (2.0 eq) in the same solvent.

  • Slowly add the amine solution to the pyrazine-2-carbonyl chloride solution while stirring.

  • Reflux the reaction mixture for 8-12 hours.[1]

  • After cooling, the reaction mixture can be filtered to remove any precipitate.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., toluene), to yield the pure pyrazinamide derivative.[1]

Protocol 2: Microwave-Assisted Amide Synthesis

Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods.[2][3]

  • In a microwave reactor vessel, combine 3-chloropyrazine-2-carboxamide (1.0 eq), the desired benzylamine (2.0 eq), and an equimolar amount of a non-nucleophilic base such as triethylamine (TEA) in a suitable solvent like tetrahydrofuran (THF).[2]

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction parameters (e.g., temperature, pressure, time). A typical condition is heating to a specific temperature (e.g., 70°C) for a duration ranging from minutes to a few hours.[2]

  • After the reaction is complete, cool the vessel to room temperature.

  • The reaction mixture is then typically adsorbed onto silica gel and purified by flash chromatography to isolate the desired product.[4]

Protocol 3: Yamaguchi Esterification and Amidation

The Yamaguchi reaction is a milder alternative for the formation of amides, particularly useful for sensitive substrates.[5][6]

  • Dissolve pyrazine-2-carboxylic acid (1.0 eq) in an anhydrous solvent like THF.

  • Add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) (1.0 eq) and triethylamine (1.0 eq).[6]

  • Stir the mixture at room temperature for approximately 20 minutes.[6]

  • Add 4-dimethylaminopyridine (DMAP) (1.0 eq) followed by the desired aniline or amine (0.25-1.0 eq).[5][6]

  • Heat the reaction mixture to reflux (around 55-66°C) for 1 hour.[6]

  • After cooling, the product can be isolated and purified using standard techniques such as extraction and chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various pyrazinamide derivatives.

Table 1: Synthesis of N-substituted Pyrazinamide Derivatives via Acyl Chloride Method

DerivativeAmine UsedYield (%)Reference
N-(1-bromomethyl)pyrazine formamideBromomethylamine79.6-91.2[1]
N-(2-bromoethyl)pyrazine-2-carboxamide2-Bromoethylamine-[7]
N-(3-bromopropyl)pyrazine-2-carboxamide3-Bromopropylamine-[7]
N-benzylpyrazine-2-carboxamideBenzylamine-[2]
N-(4-chlorophenyl)pyrazine-2-carboxamide4-Chloroaniline81[5]

Table 2: Microwave-Assisted Synthesis of 3-Substituted Pyrazinamide Derivatives

DerivativeAmine UsedYield (%)Reference
3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide4-Methylbenzylamine-[4]
3-[(4-Aminobenzyl)amino]pyrazine-2-carboxamide4-Aminobenzylamine-[4]

Table 3: Synthesis of Pyrazinamide Analogs via Yamaguchi Method

DerivativeAmine UsedYield (%)Reference
Pyrazinamide Analog 5d-<6.25 (MIC µg/ml)[6]
Pyrazinamide Analog 5g-<6.25 (MIC µg/ml)[6]
N-(2-ethylhexyl)pyrazine-2-carboxamide2-Ethylhexylamine-[5]
N-(4-fluorobenzyl)pyrazine-2-carboxamide4-Fluorobenzylamine-[5]

Mechanism of Action: Targeting Mycolic Acid Synthesis

Many antitubercular drugs, including pyrazinamide and its derivatives, target the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[6][8] A key enzyme in this pathway is the enoyl-acyl carrier protein reductase (InhA), which is part of the fatty acid synthase-II (FAS-II) system.[9] Inhibition of InhA disrupts the elongation of fatty acids, leading to a compromised cell wall and ultimately cell death.[9]

G cluster_0 Mycolic Acid Biosynthesis Pathway (FAS-II System) cluster_1 Inhibition FAS_I FAS-I System (produces C16-C26 fatty acids) FAS_II_start Elongation Cycle Start FAS_I->FAS_II_start KAS β-ketoacyl-ACP synthase (KasA/KasB) FAS_II_start->KAS MabA β-ketoacyl-ACP reductase (MabA) KAS->MabA Dehydratase Dehydratase (HadAB/HadBC) MabA->Dehydratase InhA Enoyl-ACP Reductase (InhA) Dehydratase->InhA Elongated_FA Elongated Fatty Acyl-ACP InhA->Elongated_FA Elongated_FA->KAS Further Elongation Cycles Pks13 Pks13 Elongated_FA->Pks13 Mycolic_Acid Mycolic Acids Pks13->Mycolic_Acid Inhibitor Pyrazinamide Derivatives (and other inhibitors) Inhibitor->InhA

Caption: Simplified diagram of the mycolic acid biosynthesis pathway (FAS-II system) in M. tuberculosis, highlighting the inhibitory action on InhA.

References

Application Notes and Protocols for 3-Amino-5-chloropyrazine-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-chloropyrazine-2-carboxylic acid is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic tractability make it a valuable starting material for the development of a diverse range of biologically active compounds. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in leveraging this scaffold for drug discovery and development. The pyrazine ring system is a key pharmacophore in numerous approved drugs, and the specific substitution pattern of this compound offers multiple points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity.

Core Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated potent activity in several key therapeutic areas, primarily as kinase inhibitors and antimycobacterial agents.

1. Kinase Inhibitors: The scaffold serves as an excellent starting point for the design of inhibitors targeting various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. Notably, derivatives have shown potent inhibition of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cell proliferation, differentiation, and survival.[1]

2. Antimycobacterial Agents: The pyrazine core is reminiscent of the first-line anti-tuberculosis drug pyrazinamide. Consequently, numerous derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, including multi-drug resistant strains.

Quantitative Data Summary

The following tables summarize the biological activity of representative derivatives of this compound.

Table 1: Antimycobacterial Activity of 3-Substituted Pyrazine-2-carboxamide Derivatives

Compound IDR Group (Substitution at position 3)M. tuberculosis H37Rv MIC (µM)[2]
1 -NH-benzyl42
2 -NH-(4-methylbenzyl)6
3 -NH-(3-chlorobenzyl)> 42
4 -NH-(4-methoxybenzyl)21
5 -NH-(2-fluorobenzyl)> 42

Table 2: FGFR Inhibitory Activity of 3-Amino-pyrazine-2-carboxamide Derivatives

Compound IDAr¹ GroupFGFR1 IC₅₀ (nM)[3]FGFR2 IC₅₀ (nM)[3]FGFR3 IC₅₀ (nM)[3]FGFR4 IC₅₀ (nM)[3]
18a 4-(hydroxymethyl)phenyl110150120230
18c 4-((1H-1,2,4-triazol-1-yl)methyl)phenyl34453988
18i 4-((4-methylpiperazin-1-yl)methyl)phenyl15221845
18j 4-((4-ethylpiperazin-1-yl)methyl)phenyl25352965
10a 4-(hydroxymethyl)phenyl (with 3,5-dimethoxyphenyl amide)>1000>1000>1000>1000

Experimental Protocols

Protocol 1: General Synthesis of 3-Amino-5-substituted-pyrazine-2-carboxamides

This protocol describes a general two-step synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid.[4]

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

  • Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (catalytic amount).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Pour the reaction mixture into water and neutralize with sodium bicarbonate to a pH of 7.

  • Filter the resulting precipitate and wash with water to obtain methyl 3-aminopyrazine-2-carboxylate.

Step 2: Amidation of Methyl 3-aminopyrazine-2-carboxylate

  • Dissolve methyl 3-aminopyrazine-2-carboxylate (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as DMF or THF in a microwave reaction vessel.[2]

  • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).[3] Alternatively, for simpler amines, direct aminolysis can be achieved by heating.[4]

  • For microwave-assisted synthesis, irradiate the mixture at a specified temperature (e.g., 120-130 °C) and power (e.g., 90-100 W) for a defined time (e.g., 30-40 minutes).[4]

  • For conventional heating, reflux the mixture for several hours until the reaction is complete as monitored by TLC.[2]

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 3-aminopyrazine-2-carboxamide.

Protocol 2: In Vitro FGFR Kinase Assay

This protocol outlines a method for determining the in vitro inhibitory activity of compounds against FGFR kinases.

  • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT).

  • Add the test compound at various concentrations (typically in DMSO, final concentration ≤ 1%) to the wells of a 96-well plate.

  • Add the recombinant human FGFR enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide). The final ATP concentration should be close to its Km value for the specific FGFR isoform.

  • Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

  • Stop the reaction and quantify the kinase activity. This can be done using various detection methods, such as:

    • Luminescent ADP detection: Use a commercial kit like ADP-Glo™ to measure the amount of ADP produced, which correlates with kinase activity.

    • Phosphorylation-specific antibodies: Use an ELISA-based method with antibodies that specifically recognize the phosphorylated substrate.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.

Protocol 3: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

This protocol describes a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[5]

  • Prepare a sterile 96-well microplate.

  • Add 100 µL of Middlebrook 7H9 broth, supplemented with OADC, to each well.

  • Serially dilute the test compounds in the wells.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in Middlebrook 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well containing the test compound.

  • Include a drug-free control (cells only) and a blank control (media only).

  • Incubate the plate at 37 °C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plate for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Protocol 4: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effect of the synthesized compounds on mammalian cell lines.

  • Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37 °C to allow the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value from the dose-response curve.

Visualizations

FGFR Signaling Pathway

The following diagram illustrates the canonical FGFR signaling pathway, which is a key target for many derivatives of this compound.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Survival, Differentiation AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response Inhibitor 3-Amino-5-chloropyrazine- 2-carboxylic acid Derivative Inhibitor->FGFR Inhibits

FGFR Signaling Pathway and Inhibition.
General Experimental Workflow

The diagram below outlines the typical workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental_Workflow Start 3-Amino-5-chloropyrazine- 2-carboxylic Acid Synthesis Chemical Synthesis (e.g., Amide Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Library of Derivatives Purification->Library Bio_Assay Biological Assays Library->Bio_Assay Kinase_Assay Kinase Inhibition Assay (e.g., FGFR) Bio_Assay->Kinase_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MABA) Bio_Assay->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Bio_Assay->Cytotoxicity_Assay SAR SAR Analysis Kinase_Assay->SAR Antimicrobial_Assay->SAR Cytotoxicity_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Synthesis and Evaluation Workflow.
Structure-Activity Relationship (SAR) for Antimycobacterial Activity

The following diagram summarizes key structure-activity relationships for 3-substituted pyrazine-2-carboxamide derivatives as antimycobacterial agents.

SAR_Antimycobacterial cluster_core Pyrazine-2-carboxamide Core Core Pyrazine Ring Amide Carboxamide at C2 (Essential for activity) Benzyl_Sub Benzyl Substituent on Amide Nitrogen Amide->Benzyl_Sub Modification Amino Amino Group at C3 R_group Substitution at C5 (e.g., -Cl) Electron_Donating Electron-donating groups on Benzyl (e.g., 4-Me, 4-OMe) Increase Activity Benzyl_Sub->Electron_Donating Electron_Withdrawing Electron-withdrawing groups on Benzyl (e.g., 3-Cl, 2-F) Decrease Activity Benzyl_Sub->Electron_Withdrawing No_Sub Unsubstituted Benzyl Moderate Activity Benzyl_Sub->No_Sub

Antimycobacterial SAR Summary.

References

The Role of 3-Amino-5-chloropyrazine-2-carboxylic Acid in the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Introduction

3-Amino-5-chloropyrazine-2-carboxylic acid is a valuable heterocyclic building block in the design and synthesis of novel kinase inhibitors. Its inherent structural features, including the aminopyrazine core, mimic the adenine region of ATP, making it an ideal scaffold for targeting the ATP-binding site of various kinases. The presence of a reactive chlorine atom at the 5-position provides a convenient handle for introducing chemical diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the exploration of the chemical space around the core scaffold to optimize potency and selectivity. This document provides detailed application notes on the utility of this compound and experimental protocols for the synthesis and evaluation of its derivatives as kinase inhibitors, with a particular focus on Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Application Notes

The 3-aminopyrazine-2-carboxylic acid scaffold is a privileged structure in kinase inhibitor design. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition. The amino group and the carboxylic acid moiety offer additional points for hydrogen bonding and can be modified to fine-tune the inhibitor's binding affinity and physicochemical properties.

Derivatives of 3-aminopyrazine-2-carboxamide have been successfully developed as potent inhibitors of FGFR, a family of receptor tyrosine kinases that are crucial regulators of cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention. The general structure of these inhibitors features the 3-aminopyrazine core, which anchors the molecule in the ATP-binding site, and a substituted aryl group, introduced via Suzuki coupling at the 5-position, which extends into a hydrophobic pocket, enhancing binding affinity and selectivity.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives against FGFR kinases. The synthesis of these compounds can be adapted from a starting material like this compound.

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
18a >1000>1000>1000>1000
18c 15089120350
18i 25153085

Data extracted from a study on 3-amino-pyrazine-2-carboxamide derivatives as novel FGFR inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-(aryl)pyrazine-2-carboxylic Acid Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 3-amino-5-(aryl)pyrazine-2-carboxylic acid derivatives starting from this compound.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., Cs2CO3 or K2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).

  • Add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-5-(aryl)pyrazine-2-carboxylic acid derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the IC50 values of synthesized compounds against FGFR kinases.[2][3][4]

Materials:

  • Recombinant FGFR kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Peptide substrate (e.g., Poly(E,Y) 4:1)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control).

  • Add 2 µL of the recombinant FGFR enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a mixture of the peptide substrate and ATP to each well. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

This protocol is for assessing the anti-proliferative activity of the synthesized inhibitors in cancer cell lines with FGFR alterations.[5]

Materials:

  • Cancer cell line with known FGFR amplification or mutation (e.g., SNU-16)

  • Complete cell culture medium

  • Synthesized inhibitor compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Treat the cells with serial dilutions of the inhibitor compounds for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Receptor Dimerization FGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation FRS2 FRS2 Autophosphorylation->FRS2 PLCg PLCγ Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, Migration) ERK->Cell_Response DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release PKC->Cell_Response Ca_release->Cell_Response PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K AKT AKT PIP3->AKT AKT->Cell_Response Inhibitor 3-Aminopyrazine Derivative Inhibitor->Autophosphorylation Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Experimental_Workflow Kinase Inhibitor Development Workflow cluster_synthesis Synthesis & Characterization cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Start 3-Amino-5-chloropyrazine- 2-carboxylic acid Coupling Suzuki Coupling with Arylboronic Acid Start->Coupling Purification Purification & Characterization (NMR, MS) Coupling->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Purification->Kinase_Assay Cell_Assay Cellular Proliferation Assay (IC50) Kinase_Assay->Cell_Assay Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR ADME ADME/Tox Profiling SAR->ADME Lead_Candidate Lead Candidate ADME->Lead_Candidate

Caption: General workflow for developing kinase inhibitors.

Logical_Relationship Inhibitor Binding Logic cluster_interactions Key Interactions Inhibitor 3-Aminopyrazine Derivative ATP_Pocket Kinase ATP Binding Pocket Inhibitor->ATP_Pocket Binds to Aminopyrazine_Core Aminopyrazine Core Inhibitor->Aminopyrazine_Core Aryl_Substituent Aryl Substituent at 5-position Inhibitor->Aryl_Substituent Carboxamide Carboxamide Moiety Inhibitor->Carboxamide Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Ribose_Pocket Ribose Binding Region Aminopyrazine_Core->Hinge H-bonds with Aryl_Substituent->Hydrophobic_Pocket Occupies Carboxamide->Ribose_Pocket Interacts with

Caption: Key interactions of the inhibitor with the kinase ATP binding site.

References

synthesis of pyrazinamide from 3-Amino-5-chloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of pyrazinamide, a crucial first-line antituberculosis drug, starting from 3-Amino-5-chloropyrazine-2-carboxylic acid. The described synthetic route involves a two-step process: the amidation of the starting material to form 3-amino-5-chloropyrazine-2-carboxamide, followed by a catalytic hydrodechlorination to yield the final product, pyrazinamide. These protocols are intended for researchers, scientists, and professionals involved in drug development and pharmaceutical synthesis.

Introduction

Pyrazinamide is an essential component of combination therapy for tuberculosis. The synthesis of pyrazinamide and its derivatives is a significant area of research in medicinal chemistry. This document outlines a reliable and reproducible method for the laboratory-scale synthesis of pyrazinamide from a readily available starting material, this compound.

Overall Reaction Scheme

The synthesis proceeds in two main steps as illustrated in the workflow diagram below.

SynthesisWorkflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Dechlorination A This compound B 3-Amino-5-chloropyrazine-2-carboxamide A->B  Ammonia source (e.g., NH4OH) Coupling Agent (e.g., CDI) or Acyl Chloride formation C Pyrazinamide B->C  H2, Catalyst (e.g., Pd/C) Base (e.g., NaOAc) Solvent (e.g., Methanol) LogicalFlow Start Start: This compound Amidation Step 1: Amidation (Formation of Amide) Start->Amidation Intermediate Intermediate: 3-Amino-5-chloropyrazine-2-carboxamide Amidation->Intermediate Dechlorination Step 2: Dechlorination (Removal of Chlorine) Intermediate->Dechlorination End Final Product: Pyrazinamide Dechlorination->End

Application Notes: The Use of 3-Amino-5-chloropyrazine-2-carboxylic Acid in Solid-Phase Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-5-chloropyrazine-2-carboxylic acid is a versatile heterocyclic scaffold with significant potential in combinatorial chemistry and drug discovery. Its trifunctional nature, featuring a carboxylic acid, an amino group, and a reactive chloro substituent, allows for the creation of diverse molecular libraries through sequential or parallel solid-phase synthesis. This document provides detailed protocols for the immobilization of this scaffold onto a solid support and its subsequent diversification to generate novel compound libraries for screening and lead optimization. The pyrazine core is a key feature in numerous biologically active molecules, and its use as a central scaffold can lead to the discovery of new therapeutic agents.

Core Scaffold

Figure 1. Chemical structure of this compound.

The strategic positioning of the three functional groups on the pyrazine ring allows for a three-dimensional exploration of chemical space. The carboxylic acid serves as the anchor point to the solid support, while the amino and chloro groups can be independently functionalized to introduce a wide array of chemical diversity.

Experimental Protocols

The following protocols are designed for manual solid-phase synthesis. Adjustments may be necessary for automated synthesizers.

Protocol 1: Immobilization of this compound on Wang Resin

This protocol describes the covalent attachment of the scaffold to a hydroxyl-functionalized solid support (Wang resin) via an ester linkage.

Materials:

  • This compound

  • Wang resin (100-200 mesh, 1.0 mmol/g loading capacity)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Wang resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Activation of Carboxylic Acid: In a separate flask, dissolve this compound (377 mg, 2.0 mmol) in DMF (5 mL). Add DIC (310 µL, 2.0 mmol) and DMAP (24 mg, 0.2 mmol). Stir the solution at room temperature for 20 minutes.

  • Coupling to Resin: Drain the DMF from the swollen resin. Add the activated carboxylic acid solution to the resin. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (1 mL) and pyridine (1 mL) in DMF (8 mL) for 1 hour.

  • Final Washing: Wash the resin as described in step 4.

  • Drying: Dry the resin under vacuum to a constant weight. The loading of the scaffold can be determined by cleaving a small amount of resin with trifluoroacetic acid (TFA) and analyzing the cleavage solution by UV-Vis spectroscopy.

Protocol 2: Diversification of the Resin-Bound Scaffold

This protocol outlines the sequential modification of the amino and chloro groups of the immobilized scaffold.

A. Acylation of the Amino Group

Materials:

  • Resin-bound this compound

  • Carboxylic acid of choice (R¹-COOH)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, DCM

Procedure:

  • Resin Swelling: Swell the resin (0.5 g) in DMF (5 mL) for 1 hour.

  • Coupling Reaction: In a separate vial, dissolve the desired carboxylic acid (R¹-COOH, 4 equivalents relative to resin loading), PyBOP (4 eq.), and DIPEA (8 eq.) in DMF. Add this solution to the swollen resin.

  • Reaction: Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 5 mL) and DCM (3 x 5 mL).

B. Nucleophilic Aromatic Substitution of the Chloro Group

Materials:

  • Resin from Protocol 2A

  • Nucleophile of choice (R²-NH₂, R²-SH, etc.)

  • DIPEA or another suitable base

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Resin Swelling: Swell the resin in NMP (5 mL) for 1 hour.

  • Substitution Reaction: Add the desired nucleophile (R²-NH₂, 10 eq.) and DIPEA (20 eq.) to the resin suspension.

  • Reaction: Heat the reaction mixture at 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by cleaving a small amount of resin and analyzing by LC-MS.

  • Washing: Cool the reaction to room temperature. Drain the solution and wash the resin with NMP (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

Protocol 3: Cleavage of the Final Product from the Resin

This protocol describes the release of the final diversified compounds from the solid support.

Materials:

  • Resin-bound final product

  • Trifluoroacetic acid (TFA)

  • DCM

  • Triisopropylsilane (TIS) (as a scavenger)

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation: Wash the dried resin with DCM (3 x 5 mL).

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail (5 mL) to the resin and agitate at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 2 mL).

  • Precipitation: Concentrate the combined filtrate under a stream of nitrogen. Add cold diethyl ether to precipitate the crude product.

  • Purification: Centrifuge the mixture to pellet the product. Decant the ether. The crude product can be purified by preparative HPLC.

Data Presentation

The following table presents hypothetical yields for a small library of compounds synthesized using the described protocols. This illustrates how quantitative data for a synthesized library can be structured.

Compound IDR¹ GroupR² NucleophileTheoretical Mass (Da)Observed Mass (Da)Purity (%)Overall Yield (%)
PZ-001 AcetylMorpholine293.29294.30 [M+H]⁺9565
PZ-002 BenzoylPiperidine355.40356.41 [M+H]⁺9258
PZ-003 IsobutyrylBenzylamine355.40356.41 [M+H]⁺9671
PZ-004 AcetylThiophenol320.35321.36 [M+H]⁺9155

Visualizations

Experimental Workflow

experimental_workflow start Start: 3-Amino-5-chloropyrazine- 2-carboxylic acid immobilization Protocol 1: Immobilization on Wang Resin start->immobilization DIC, DMAP diversification1 Protocol 2A: Acylation of Amino Group (R¹) immobilization->diversification1 R¹-COOH, PyBOP diversification2 Protocol 2B: Nucleophilic Substitution of Chlorine (R²) diversification1->diversification2 R²-Nucleophile cleavage Protocol 3: Cleavage from Resin diversification2->cleavage TFA Cocktail purification Purification (Prep-HPLC) cleavage->purification end Final Products: Library of Pyrazine Derivatives purification->end

Solid-phase synthesis workflow.

Logical Relationships in Diversification

diversification_logic scaffold Resin-Bound Scaffold acylation Acylation of Amino Group scaffold->acylation r1_lib Library of Carboxylic Acids (R¹) r1_lib->acylation r2_lib Library of Nucleophiles (R²) substitution Nucleophilic Substitution r2_lib->substitution acylation->substitution Intermediate Library final_library Diverse Library of Final Compounds substitution->final_library

Diversification strategy.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-5-chloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Amino-5-chloropyrazine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The described method is suitable for purity assessment, stability testing, and quality control of this compound. The protocol provides comprehensive parameters for chromatographic separation and detection, ensuring reliable and reproducible results.

Introduction

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and precise analytical methods are essential for monitoring its purity and ensuring the quality of downstream products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of organic molecules. This document presents a detailed protocol for an isocratic RP-HPLC method coupled with UV detection for the analysis of this compound.

Experimental Protocols

Method 1: Isocratic Reverse-Phase HPLC with UV Detection

This method is designed for routine quality control and purity analysis of this compound.

Chromatographic Conditions:

ParameterValue
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 10 minutes

Reagent and Sample Preparation:

  • Phosphate Buffer (pH 3.0): Prepare a solution of potassium dihydrogen phosphate in HPLC-grade water and adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 50:50 volume ratio. Degas the mobile phase prior to use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Prepare sample solutions by dissolving the test article in the mobile phase to achieve a similar concentration as the standard solution.

Method Validation Summary:

The method was validated according to ICH guidelines, demonstrating good linearity, precision, accuracy, and specificity.

Validation ParameterResult
Linearity (r²) > 0.999
Range 1 - 150 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Intra-day Precision (%RSD) < 2.0%
Inter-day Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.0 - 102.0%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_buffer Prepare Phosphate Buffer (pH 3.0) prep_mobile Prepare Mobile Phase (ACN:Buffer 50:50) prep_buffer->prep_mobile prep_std Prepare Standard Solution inject_std Inject Standard Solution prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample instrument_setup Instrument Setup & Equilibration instrument_setup->inject_std instrument_setup->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate Calculate Concentration & Purity integrate_peaks->calculate

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Parameters

Method_Parameters cluster_column Stationary Phase cluster_mobile Mobile Phase cluster_conditions Instrumental Conditions cluster_output Analytical Output Column C18 Column Separation Analyte Separation Column->Separation MobilePhase ACN:Buffer (50:50) pH pH 3.0 MobilePhase->Separation pH->Separation FlowRate Flow Rate 1.0 mL/min FlowRate->Separation Temperature Temperature 30°C Temperature->Separation Detection UV Detection 225 nm Quantification Analyte Quantification Detection->Quantification Separation->Detection

Caption: Interrelationship of HPLC method parameters for successful analysis.

Discussion

The developed RP-HPLC method provides a straightforward and reliable approach for the analysis of this compound. The use of a standard C18 column and a common mobile phase composition makes this method easily transferable to most analytical laboratories. The acidic pH of the mobile phase ensures the protonation of the carboxylic acid group, leading to better retention and peak shape on the reverse-phase column. The chosen UV detection wavelength of 225 nm provides adequate sensitivity for the analyte. The validation data confirms that the method is suitable for its intended purpose in a quality control environment. For the analysis of related impurities, a gradient elution method may need to be developed to ensure the separation of all potential process-related impurities and degradation products.

Conclusion

This application note provides a detailed and validated RP-HPLC method for the quantitative determination of this compound. The protocol is suitable for researchers, scientists, and drug development professionals involved in the synthesis and quality control of this important pharmaceutical intermediate. The provided workflows and diagrams offer a clear understanding of the experimental process and the interplay of various methodological parameters.

Application Notes and Protocols: 3-Amino-5-chloropyrazine-2-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-amino-5-chloropyrazine-2-carboxylic acid as a key fragment in modern drug discovery, particularly within the paradigm of Fragment-Based Drug Discovery (FBDD). The document outlines its potential applications, presents hypothetical yet representative data for fragment screening, and offers detailed protocols for the synthesis of derivatives and relevant biological assays.

Introduction to this compound as a Privileged Fragment

The pyrazine ring system is a well-established "privileged scaffold" in medicinal chemistry, found in numerous biologically active compounds and approved drugs. Its derivatives have shown a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific fragment, this compound, offers several advantages for FBDD:

  • Low Molecular Weight: Its small size is ideal for efficient sampling of chemical space and for generating hits with high ligand efficiency.

  • Rich Chemical Functionality: The presence of an amino group, a carboxylic acid, and a chloro substituent on the pyrazine core provides multiple vectors for chemical elaboration and optimization of fragment hits.

  • Defined Three-Dimensional Structure: The rigid pyrazine core helps in understanding and modeling the structure-activity relationship (SAR) during the lead optimization phase.

  • Proven Bioactivity: The broader class of aminopyrazine derivatives has been identified as inhibitors of various important drug targets, particularly protein kinases.

While direct public-domain literature detailing a complete FBDD campaign starting from this specific fragment is limited, its commercial availability as a "fragment" and the extensive research on related pyrazine scaffolds strongly support its application in such approaches. This document will, therefore, draw upon data and protocols from closely related pyrazine derivatives to illustrate the potential of this compound in drug discovery workflows.

Potential Therapeutic Applications and Biological Targets

Derivatives of the aminopyrazine scaffold have been most prominently investigated as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer and other diseases.

Key Protein Kinase Targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Derivatives of 3-aminopyrazine-2-carboxamide have been designed as potent FGFR inhibitors.[1]

  • Pim Kinases (Pim-1, -2, -3): These serine/threonine kinases are involved in cell survival and proliferation, making them attractive targets in oncology. Pyrazine derivatives have been identified as inhibitors of Pim kinases.

  • Casein Kinase 2 (CK2): CK2 is another important target in cancer therapy, and pyrazine derivatives have been developed as its inhibitors.

  • Mycobacterial Enzymes: The pyrazine scaffold is central to the antitubercular drug pyrazinamide, and its derivatives are actively being explored for activity against Mycobacterium tuberculosis, potentially through the inhibition of enzymes like enoyl-ACP reductase (InhA).[2]

Data Presentation: Fragment Screening and Lead Optimization

A typical FBDD workflow begins with the screening of a fragment library against a protein target to identify low-affinity binders. These initial hits are then optimized to generate high-affinity lead compounds. The following tables present hypothetical, yet representative, quantitative data that would be generated during such a campaign.

Table 1: Hypothetical Fragment Screening Data for this compound

Fragment IDFragment StructureTarget ProteinBinding Affinity (Kd, µM)Ligand Efficiency (LE)
F01This compoundKinase A8500.35
F023-Aminopyrazine-2-carboxylic acidKinase A>2000-
F033-Amino-5-bromopyrazine-2-carboxylic acidKinase A7000.36

Ligand Efficiency (LE) is a metric used to optimize fragments and is calculated as LE = -1.4 * (logKd) / N, where N is the number of non-hydrogen atoms.

Table 2: Hypothetical SAR Data for Derivatives of Fragment F01

Compound IDR1 SubstituentR2 SubstituentIC50 (µM) vs. Kinase ACell-based Activity (EC50, µM)
F01-D1H4-Methylbenzyl25.545.2
F01-D2H3,5-Dimethoxyphenyl10.218.9
F01-D3Methyl3,5-Dimethoxyphenyl5.89.7
Lead-01 Methyl (4-(Piperazin-1-yl)phenyl) 0.15 0.45

Experimental Protocols

This section provides detailed methodologies for the synthesis of derivatives of this compound and for a representative biochemical assay.

4.1. Synthesis of N-Substituted 3-Amino-5-chloropyrazine-2-carboxamide Derivatives

This protocol describes a general method for the amidation of the carboxylic acid group of the title fragment.

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Substituted amine (e.g., benzylamine, aniline)

  • Microwave reactor

  • Deionized water

  • Ethanol for recrystallization

Procedure:

  • To a microwave reaction vial, add this compound (1.0 eq).

  • Add anhydrous DMSO to dissolve the starting material.

  • Add CDI (1.3 eq) to the solution and stir at room temperature. The reaction progress can be monitored by the cessation of CO2 evolution.

  • To the activated acid intermediate, add the desired substituted amine (1.5 eq).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes with a power of 100 W.

  • After cooling to room temperature, pour the reaction mixture into cold deionized water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with deionized water and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the desired N-substituted 3-amino-5-chloropyrazine-2-carboxamide.

Characterization: The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

4.2. Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general biochemical assay to screen for inhibitors of a target protein kinase. This is a common assay in early-stage drug discovery.

Materials:

  • 384-well assay plates

  • Acoustic liquid handler (for compound dispensing)

  • Target protein kinase

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., HEPES buffer with MgCl2, DTT, and BSA)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or fluorescence polarization-based)

  • Plate reader (luminescence, fluorescence, or FP capable)

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound (dissolved in DMSO) into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add 5 µL of the target kinase diluted in kinase assay buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP in kinase assay buffer. The final ATP concentration should be close to its Km value for the kinase.

  • Reaction Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Detection: Stop the reaction and detect kinase activity by adding 10 µL of the chosen detection reagent, following the manufacturer's instructions.

  • Signal Reading: After the recommended incubation time for the detection reagent, read the signal (luminescence or fluorescence) using a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model.

Visualizations: Signaling Pathways and Experimental Workflows

5.1. Signaling Pathway

The following diagram illustrates a simplified version of the FGFR signaling pathway, a common target for pyrazine-based inhibitors.[3]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K CellResponse Cell Proliferation, Survival, Migration PLCg->CellResponse RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK AKT->CellResponse ERK ERK MEK->ERK ERK->CellResponse Inhibitor 3-Amino-5-chloropyrazine-2- carboxylic acid Derivative Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of inhibition.

5.2. Experimental Workflow

The diagram below outlines a typical workflow for a fragment-based drug discovery campaign.

FBDD_Workflow Start Start: Target Selection and Validation FragLib Fragment Library (including 3-amino-5-chloropyrazine- 2-carboxylic acid) Start->FragLib Screening Biophysical Screening (NMR, SPR, X-ray) FragLib->Screening Hits Fragment Hits (mM - µM affinity) Screening->Hits SBDD Structure-Based Drug Design (SBDD) Hits->SBDD ChemSynth Chemical Synthesis of Derivatives SBDD->ChemSynth SAR SAR by Biochemical Assays ChemSynth->SAR SAR->SBDD LeadOpt Lead Optimization (ADME/Tox) SAR->LeadOpt Potent Hits Candidate Preclinical Candidate LeadOpt->Candidate

Caption: A typical Fragment-Based Drug Discovery workflow.

Conclusion

This compound represents a valuable and versatile fragment for modern drug discovery campaigns. Its inherent chemical properties and the proven track record of the pyrazine scaffold make it an excellent starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The protocols and data presented herein provide a foundational guide for researchers looking to leverage this promising fragment in their drug discovery efforts.

References

Application Notes and Protocols for Screening Pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for various screening assays to identify and characterize pyrazine-based kinase inhibitors. The included methodologies cover both biochemical and cell-based approaches, offering a robust toolkit for drug discovery and development.

Introduction to Pyrazine-Based Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved drugs, including several potent and selective kinase inhibitors.[2][3][4] These inhibitors typically act by competing with ATP for binding to the kinase active site.[2][5] The development of pyrazine-based kinase inhibitors has shown significant clinical activity in treating various malignancies and inflammatory disorders.[2][4]

High-throughput screening (HTS) is a fundamental technology in the discovery of novel kinase inhibitors, enabling the rapid assessment of large compound libraries.[3] This document outlines key biochemical and cell-based assays crucial for the identification and characterization of pyrazine-based kinase inhibitors.

Biochemical Assays: Direct Measurement of Kinase Activity

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.[1] They are highly amenable to HTS and provide quantitative measures of inhibitor potency, such as the half-maximal inhibitory concentration (IC50).

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[6][7] After the kinase reaction, remaining ATP is depleted, and the ADP is then converted to ATP, which is used to generate a luminescent signal via a luciferase reaction.[6][7] The light output is directly proportional to the ADP concentration and, therefore, to the kinase activity.

Protocol: ADP-Glo™ Kinase Assay [6][7][8]

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[9]

    • Reconstitute kinase and substrate in 1X Kinase Buffer.

    • Prepare a serial dilution of the pyrazine-based test compound in 1X Kinase Buffer with a final DMSO concentration ≤1%.

    • Thaw ADP-Glo™ Reagent and Kinase Detection Reagent at room temperature.[8]

  • Kinase Reaction (in a 384-well plate):

    • Add 2.5 µL of the test compound solution to the wells.

    • Add 2.5 µL of a 2X kinase solution.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of a 2X substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete excess ATP.

    • Incubate for 40 minutes at room temperature.[8]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[8]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for a Luminescence-Based Kinase Assay

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_buffer Prepare 1X Kinase Buffer prep_enzyme Prepare Kinase & Substrate prep_buffer->prep_enzyme add_kinase Add Kinase prep_enzyme->add_kinase prep_compound Prepare Pyrazine Compound Dilutions add_compound Add Compound prep_compound->add_compound prep_detection Prepare Detection Reagents add_adpglo Add ADP-Glo™ Reagent prep_detection->add_adpglo add_compound->add_kinase incubate1 Incubate (15 min) add_kinase->incubate1 add_substrate_atp Add Substrate/ATP incubate1->add_substrate_atp incubate2 Incubate (60 min) add_substrate_atp->incubate2 incubate2->add_adpglo incubate3 Incubate (40 min) add_adpglo->incubate3 add_detection Add Kinase Detection Reagent incubate3->add_detection incubate4 Incubate (30-60 min) add_detection->incubate4 read_plate Measure Luminescence incubate4->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for a typical luminescence-based kinase screening assay.

Fluorescence-Based Kinase Assay (e.g., LanthaScreen® TR-FRET)

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common fluorescence-based method. The LanthaScreen® Eu Kinase Binding Assay, for instance, measures the binding of a fluorescently labeled tracer to a kinase.[9] The tracer is an ATP-competitive inhibitor. When a test compound displaces the tracer from the kinase's ATP-binding pocket, the FRET signal between a Europium-labeled anti-tag antibody bound to the kinase and the fluorescent tracer is lost.[9]

Protocol: LanthaScreen® Eu Kinase Binding Assay [9][10]

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[9]

    • Prepare a serial dilution of the pyrazine-based test compound (4X final concentration).

    • Prepare a 2X kinase/Eu-antibody mixture in Kinase Buffer.

    • Prepare a 4X tracer solution in Kinase Buffer.

  • Assay Assembly (in a 384-well plate):

    • Add 4 µL of the 4X test compound solution.[10]

    • Add 8 µL of the 2X kinase/antibody mixture.[10]

    • Add 4 µL of the 4X tracer solution.[10]

  • Incubation and Detection:

    • Incubate the plate at room temperature for 60 minutes, protected from light.[9]

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., acceptor and donor).

  • Data Analysis:

    • Calculate the emission ratio.

    • Determine the percentage of inhibition based on the displacement of the tracer.

    • Calculate the IC50 value from a dose-response curve.

Experimental Workflow for a TR-FRET Kinase Binding Assay

G cluster_prep Reagent Preparation cluster_assay Assay Assembly cluster_detection Incubation & Detection cluster_analysis Data Analysis prep_buffer Prepare 1X Kinase Buffer prep_compound Prepare 4X Compound Dilutions prep_buffer->prep_compound prep_kinase_ab Prepare 2X Kinase/Antibody Mix prep_buffer->prep_kinase_ab prep_tracer Prepare 4X Tracer Solution prep_buffer->prep_tracer add_compound Add 4 µL Compound prep_compound->add_compound add_kinase_ab Add 8 µL Kinase/Ab Mix prep_kinase_ab->add_kinase_ab add_tracer Add 4 µL Tracer prep_tracer->add_tracer add_compound->add_kinase_ab add_kinase_ab->add_tracer incubate Incubate (60 min) add_tracer->incubate read_plate Read TR-FRET Signal incubate->read_plate calc_ratio Calculate Emission Ratio read_plate->calc_ratio calc_inhibition Calculate % Inhibition calc_ratio->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for a typical TR-FRET based kinase binding assay.

Cell-Based Assays: Assessing Inhibitor Activity in a Biological Context

Cell-based assays are crucial for evaluating a compound's efficacy in a more physiologically relevant environment.[6] They provide insights into cell permeability, off-target effects, and interaction with cellular components.[6]

Cellular Phosphorylation Assay

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cell.[11] A common method for this is Western blotting, which uses phospho-specific antibodies to detect the phosphorylation status of the target protein.

Protocol: Western Blot for Substrate Phosphorylation

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and grow to 70-80% confluency.

    • Treat cells with a serial dilution of the pyrazine-based inhibitor for a predetermined time (e.g., 2 hours).

    • Include a vehicle control (e.g., DMSO).

    • If necessary, stimulate the signaling pathway with an appropriate agonist.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for the phosphorylated substrate.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.

    • Strip and re-probe the membrane for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein and loading control.

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

Cell Proliferation/Viability Assay (e.g., Ba/F3 System)

Principle: The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line.[12][13] When these cells are engineered to express a constitutively active oncogenic kinase, their proliferation and survival become dependent on the activity of that kinase, rendering them independent of IL-3.[11][12] Inhibition of the target kinase by a compound will lead to a decrease in cell viability, which can be measured using reagents like CellTiter-Glo®.[2]

Protocol: Ba/F3 Cell Proliferation Assay [2][14]

  • Cell Culture:

    • Culture the engineered Ba/F3 cell line (expressing the target kinase) in appropriate media without IL-3.[2]

    • Culture the parental Ba/F3 cell line in media supplemented with IL-3 as a control.[2]

  • Assay Procedure:

    • Seed the engineered Ba/F3 cells into a 96-well plate.[2]

    • Add a serial dilution of the pyrazine-based test inhibitor.[2]

    • Incubate the plate for a defined period (e.g., 72 hours).[2]

  • Viability Measurement:

    • Add a viability reagent (e.g., CellTiter-Glo®).[2]

    • Measure the luminescent signal using a plate reader.[2]

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition relative to controls.

    • Determine the GI₅₀ (concentration for 50% growth inhibition).[2]

Data Presentation: Quantitative Analysis of Pyrazine-Based Kinase Inhibitors

The following tables summarize the inhibitory activities (IC50 values) of representative pyrazine-based compounds against various kinase targets.

Table 1: Inhibitory Activity of Pyrazine-Based Compounds against FLT3 and AXL Kinases

CompoundTarget KinaseBiochemical IC50 (nM)Cellular Assay (Cell Line)Cellular IC50 (nM)
GilteritinibFLT30.29[3]--
AXL0.73[3]--
Compound 8vFLT3-D835Y1.5[15]MV4-116.8[15]
FLT3-D835Y/F691L9.7[15]Ba/F3-FLT3-ITD12.2[15]
Compound 13FLT3-D835Y29.54[16]MV4-1115.77[16]

Table 2: Inhibitory Activity of Pyrazine-Based Compounds against JAK Family Kinases

CompoundTarget KinaseBiochemical IC50 (nM)Cellular Assay (Cell Line)Cellular IC50 (nM)
Compound 34JAK13[3]Jurkat (p-STAT3)23.7[3]
JAK28.5[3]--
JAK3629.6[3]--
TYK27.7[3]--
Pyrazol-3-ylamino pyrazineJAK23[17]--
JAK311[17]--

Table 3: Inhibitory Activity of Pyrazine-Based Compounds against Trk Family Kinases

CompoundTarget KinaseBiochemical IC50 (nM)Cellular Assay (Cell Line)Cellular IC50 (nM)
Pyrazolo[3,4-b]pyridine (Cpd 5)TrkA12[18]--
TrkB22[18]--
TrkC15[18]--
Pyrazine-based Cpd 9TrkA<100 (qualitative)[19]--
Pyrazine-based Cpd 15TrkA<100 (qualitative)[19]--

Signaling Pathways Targeted by Pyrazine-Based Kinase Inhibitors

Understanding the signaling pathways regulated by the target kinases is crucial for interpreting the cellular effects of the inhibitors.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[11][20][21] Upon ligand binding to a cytokine receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins.[20] Activated STATs then translocate to the nucleus to regulate gene transcription.[20]

G cytokine Cytokine/Growth Factor receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene Gene Transcription (Proliferation, Differentiation, Immunity) nucleus->gene Regulation inhibitor Pyrazine-based JAK Inhibitor inhibitor->jak Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for pyrazine-based inhibitors.

FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for normal hematopoiesis.[5] Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common in AML and lead to constitutive activation of the kinase.[1][4] This results in the aberrant activation of downstream pathways like PI3K/AKT, RAS/MAPK, and STAT5, promoting leukemic cell proliferation and survival.[1][4][22]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flt3 FLT3 Receptor (e.g., FLT3-ITD) pi3k PI3K flt3->pi3k ras RAS flt3->ras stat5 STAT5 flt3->stat5 akt AKT pi3k->akt transcription Gene Transcription akt->transcription raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription stat5->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor Pyrazine-based FLT3 Inhibitor inhibitor->flt3 Inhibition

Caption: Key downstream signaling pathways of mutant FLT3 in AML.

AXL Signaling Pathway

AXL is a receptor tyrosine kinase that, upon activation by its ligand Gas6, triggers several downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[23][24][25] Overexpression and activation of AXL are implicated in cancer progression, metastasis, and drug resistance.[24][26]

G gas6 Gas6 axl AXL Receptor gas6->axl Activation pi3k PI3K axl->pi3k mapk MAPK/ERK axl->mapk jak_stat JAK/STAT axl->jak_stat akt AKT pi3k->akt outcomes Cell Survival, Proliferation, Migration, Drug Resistance akt->outcomes mapk->outcomes jak_stat->outcomes inhibitor Pyrazine-based AXL Inhibitor inhibitor->axl Inhibition

Caption: AXL receptor tyrosine kinase signaling pathways.

TrkA Signaling Pathway

Tropomyosin receptor kinase A (TrkA) is the high-affinity receptor for nerve growth factor (NGF).[27] Its activation leads to the stimulation of several downstream pathways, including RAS/MAPK, PI3K/AKT, and PLCγ, which are involved in cell proliferation, survival, and differentiation.[27][28][29] Aberrant TrkA signaling is a driver in various cancers.[27][28]

G ngf NGF trka TrkA Receptor ngf->trka Activation ras_mapk RAS-MAPK Pathway trka->ras_mapk pi3k_akt PI3K-AKT Pathway trka->pi3k_akt plc PLCγ Pathway trka->plc outcomes Cell Proliferation, Survival, Invasion, Differentiation ras_mapk->outcomes pi3k_akt->outcomes plc->outcomes inhibitor Pyrazine-based TrkA Inhibitor inhibitor->trka Inhibition

Caption: Overview of the TrkA signaling pathways in cancer.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-chloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-chloropyrazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include pyrazine-2,3-dicarboxylic acid, 2-aminopyrazine, or their derivatives. The synthesis often involves a multi-step process including amination, chlorination, and carboxylation reactions.

Q2: What are the most critical parameters to control during the synthesis?

A2: Temperature, reaction time, and the stoichiometry of reagents are critical. For instance, during chlorination, precise temperature control is necessary to prevent over-chlorination or degradation of the pyrazine ring. Similarly, in amination reactions, controlling the temperature and using the correct equivalents of the aminating agent can prevent the formation of di-substituted byproducts.

Q3: My final product has a persistent yellow to brown color. What could be the cause?

A3: A persistent color can indicate the presence of nitro-compounds (if nitration was a preceding step), polymeric byproducts, or residual starting materials.[1] Variations in color might indicate different impurity profiles or slight degradation.[1] Purification by recrystallization or column chromatography is recommended to remove these colored impurities.

Q4: What are the best analytical techniques to assess the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity and identifying impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of the final product and any isolated impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for the identification and quantification of trace impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Loss of product during workup and purification. - Side reactions consuming starting materials.- Monitor the reaction progress using TLC or HPLC. - Optimize reaction temperature and time based on literature procedures or small-scale trials. - Ensure efficient extraction and minimize transfers during purification. - Identify and minimize side reactions by adjusting reaction conditions (e.g., stoichiometry, catalyst).
Presence of Over-chlorinated Impurities - Excess chlorinating agent. - High reaction temperature during chlorination.- Use a stoichiometric amount of the chlorinating agent. - Maintain a low and controlled temperature during the addition of the chlorinating agent.
Formation of Di-amino Impurity - Excess aminating agent. - Prolonged reaction time or high temperature during amination.- Use a controlled amount of the aminating agent. - Optimize the reaction time and temperature to favor mono-amination.
Incomplete Hydrolysis of Ester Precursor - Insufficient base or acid catalyst. - Short reaction time. - Low reaction temperature.- Increase the amount of catalyst. - Extend the reaction time and monitor for the disappearance of the ester peak by HPLC or TLC. - Increase the reaction temperature as appropriate for the specific hydrolysis conditions.
Product Contaminated with Starting Material - Incomplete reaction. - Inefficient purification.- Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. - Optimize the purification method (e.g., recrystallization solvent system, chromatography gradient).

Common Impurities and Their Identification

Impurity Potential Origin Analytical Characterization
3,5-Diaminopyrazine-2-carboxylic acidOver-amination of a di-chloro precursor or side reaction during amination.HPLC: Appears as a more polar peak compared to the desired product. MS: Shows a molecular ion corresponding to the di-amino compound.
3-Amino-5,6-dichloropyrazine-2-carboxylic acidIncomplete mono-chlorination or over-chlorination of the starting material.HPLC: Elutes at a different retention time than the product. MS: Exhibits a molecular ion peak corresponding to the di-chloro structure.
Methyl 3-amino-5-chloropyrazine-2-carboxylateIncomplete hydrolysis of the methyl ester precursor.HPLC: Appears as a less polar peak. IR: Shows a characteristic ester carbonyl stretch. NMR: Exhibits a singlet corresponding to the methyl ester protons.
Unreacted Starting Materials (e.g., 2,5-Dichloropyrazine)Incomplete reaction.Can be detected by GC-MS or HPLC by comparing with a standard of the starting material.
5-Hydroxypyrazine-2-carboxylic acidA potential byproduct of hydrolysis reactions.[2]HPLC and MS analysis can confirm its presence.

Experimental Protocols

Synthesis of this compound from Methyl 2-amino-3-pyrazinylcarboxylate (Illustrative)

This protocol is a general representation and may require optimization based on specific laboratory conditions and starting material purity.

  • Chlorination:

    • Dissolve methyl 2-amino-3-pyrazinylcarboxylate in a suitable solvent such as acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add a controlled amount of chlorine gas or another suitable chlorinating agent (e.g., N-chlorosuccinimide) while maintaining the low temperature.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Quench the reaction and extract the chlorinated ester.

  • Hydrolysis:

    • Dissolve the crude methyl 2-amino-5-chloro-3-pyrazinylcarboxylate in an aqueous base solution (e.g., sodium hydroxide).

    • Heat the mixture to reflux and monitor the hydrolysis by TLC or HPLC.

    • After completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Purification:

    • Collect the crude this compound by filtration.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the purified product.[3]

Visualizations

Synthesis_Pathway start Pyrazine-2,3-dicarboxylic Acid step1 Amidation & Hofmann Rearrangement start->step1 intermediate1 2,3-Diaminopyrazine step1->intermediate1 step2 Sandmeyer Reaction intermediate1->step2 intermediate2 2,3-Dichloropyrazine step2->intermediate2 step3 Selective Amination intermediate2->step3 intermediate3 2-Amino-3-chloropyrazine step3->intermediate3 step4 Carboxylation intermediate3->step4 product This compound step4->product

Caption: A possible synthetic pathway for this compound.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Impurities) check_reaction Check Reaction Monitoring Data (TLC, HPLC) start->check_reaction check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Analyze Workup & Purification Steps start->check_workup incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction side_reactions Significant Side Reactions check_reaction->side_reactions check_conditions->side_reactions loss_during_purification Product Loss During Purification check_workup->loss_during_purification optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions side_reactions->optimize_conditions modify_purification Modify Purification Protocol loss_during_purification->modify_purification re_run Re-run Experiment optimize_conditions->re_run modify_purification->re_run

Caption: A logical workflow for troubleshooting common synthesis issues.

Impurity_Formation precursor 2,5-Dichloropyrazine -3-carboxylic acid amination Amination (NH3) precursor->amination product 3-Amino-5-chloropyrazine -2-carboxylic acid amination->product diamino_impurity 3,5-Diaminopyrazine -2-carboxylic acid amination->diamino_impurity Excess NH3 High Temp hydrolysis_impurity 3-Amino-5-hydroxypyrazine -2-carboxylic acid product->hydrolysis_impurity Harsh Hydrolysis Conditions

Caption: Potential side reactions leading to common impurities during synthesis.

References

Technical Support Center: Optimizing Derivatization of 3-Amino-5-chloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the derivatization of 3-Amino-5-chloropyrazine-2-carboxylic acid. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate successful synthesis of amide and ester derivatives.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the derivatization of this compound.

Amide Bond Formation (Amidation)

  • Question: My amidation reaction is showing low or no yield. What are the potential causes and solutions?

    • Answer:

      • Inefficient Carboxylic Acid Activation: The carboxylic acid of this compound is part of an electron-deficient pyrazine ring, which can make its activation challenging. Standard coupling reagents like EDC/HOBt may not be sufficient.

        • Solution: Consider using more potent coupling reagents such as HATU, HBTU, or PyBOP, which are known to be effective for difficult couplings.[1] Alternatively, converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can significantly improve yields.

      • Poor Nucleophilicity of the Amine: Sterically hindered or electron-poor amines may react sluggishly.

        • Solution: Increase the reaction temperature or use a stronger, non-nucleophilic base like DBU or a proton sponge to facilitate the reaction. Microwave-assisted synthesis can also be effective in accelerating the reaction and improving yields.

      • Side Reactions: The amino group on the pyrazine ring can potentially compete with the desired amine nucleophile.

        • Solution: While this is less likely due to the electron-withdrawing nature of the pyrazine ring reducing the nucleophilicity of the 3-amino group, protection of this group might be considered in extreme cases. However, optimizing the reaction conditions (e.g., slow addition of the amine) is generally preferred.

  • Question: I am observing multiple spots on my TLC, indicating side products. What are the likely side reactions?

    • Answer:

      • Dimerization/Polymerization: If the carboxylic acid is activated in the absence of the amine, it can react with another molecule of the starting material.

        • Solution: Add the coupling agent to a mixture of the carboxylic acid and the amine, or add the amine shortly after the activation of the carboxylic acid.

      • Reaction with Solvent: Amide-based solvents like DMF can sometimes participate in side reactions, especially at high temperatures with reactive intermediates like acyl chlorides.

        • Solution: Use non-reactive solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

      • Epimerization (for chiral amines): If you are using a chiral amine, racemization can occur, especially with carbodiimide reagents.

        • Solution: The addition of HOBt or HOAt can suppress racemization. Phosphonium and aminium-based coupling reagents are also known to minimize this issue.[1]

  • Question: How can I effectively purify my 3-Amino-5-chloropyrazine-2-carboxamide derivative?

    • Answer:

      • Aqueous Workup: Start with a standard aqueous workup to remove water-soluble byproducts and excess reagents. Washing with a mild acid (e.g., dilute HCl) will remove unreacted amine and basic impurities, while a mild base wash (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid.

      • Chromatography: Column chromatography on silica gel is a common and effective method for purifying pyrazine derivatives. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.[2][3]

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Common solvents for recrystallization of pyrazine derivatives include ethanol, ethyl acetate, or mixtures with hexane.[2]

Ester Formation (Esterification)

  • Question: My esterification reaction is not going to completion. What should I try?

    • Answer:

      • Fischer Esterification: For simple alcohols like methanol or ethanol, heating the carboxylic acid in the alcohol with a strong acid catalyst (e.g., H₂SO₄ or HCl) is a standard method. To drive the equilibrium towards the product, use a large excess of the alcohol and/or remove the water formed during the reaction.

      • Carbodiimide-mediated Esterification: For more complex or sensitive alcohols, coupling reagents like DCC or EDC in the presence of a catalytic amount of DMAP are very effective.[4]

      • Acyl Chloride Intermediate: As with amidation, converting the carboxylic acid to the acyl chloride and then reacting it with the alcohol in the presence of a base (like pyridine or triethylamine) is a high-yielding method.

  • Question: I am concerned about the stability of my starting material and product. Are there any specific precautions I should take?

    • Answer: this compound and its derivatives are generally stable compounds. However, like many organic molecules, they should be protected from excessive heat and light. For long-term storage, keeping them in a cool, dark, and dry place is recommended. Solutions of the carboxylic acid may be sensitive to pH changes, so using buffered solutions for analysis is advisable.

Data Presentation

The following tables summarize reaction conditions for the derivatization of pyrazine carboxylic acids, providing a basis for optimizing your experiments.

Table 1: Amide Synthesis from Substituted Pyrazine-2-carboxylic Acids

Starting MaterialAmineCoupling Reagent/MethodSolventTemperature (°C)Time (h)Yield (%)Reference
6-chloropyrazine-2-carboxylic acidSubstituted anilines1. SOCl₂ 2. Amine, PyridineBenzene, then AcetoneReflux, then RT1+Moderate to Good[5]
3-chloropyrazine-2-carboxamideSubstituted benzylaminesNucleophilic SubstitutionTHF7015~80[6]
Electron-deficient pyrazine aminesAryl/heteroaryl carboxylic acidsMsCl, NMICH₂Cl₂45460-82
Pyrazine carboxylic acid4-Bromo-3-methyl anilineDCC, DMAPDCM0 to RT-Good[7]

Table 2: Esterification of Carboxylic Acids

Carboxylic AcidAlcoholReagentSolventTemperature (°C)Yield (%)Reference
General Amino AcidsMethanolClSO₃HMethanolRTHigh[8]
General Carboxylic AcidsVarious AlcoholsDCC, DMAPDichloromethaneRTHigh[4]
General Carboxylic AcidsPrimary AlcoholsEDCI, NaHCO₃5% H₂O in CH₃CNRTVery Good[9]

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis via Acyl Chloride

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in dry benzene or dichloromethane. Add thionyl chloride (1.5 equivalents) dropwise. Reflux the mixture for 1-2 hours until the solid dissolves and gas evolution ceases.

  • Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporate with dry benzene or toluene twice to ensure all residual thionyl chloride is removed.

  • Amide Formation: Dissolve the crude acyl chloride in a dry, inert solvent such as acetone, THF, or DCM. In a separate flask, dissolve the desired amine (1 equivalent) and a non-nucleophilic base like pyridine or triethylamine (1.1 equivalents) in the same solvent.

  • Reaction: Cool the amine solution to 0 °C in an ice bath. Add the acyl chloride solution dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates completion of the reaction.

  • Work-up and Purification: Quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[5]

Protocol 2: Direct Amide Coupling using HATU

  • Reaction Setup: To a solution of this compound (1 equivalent), the desired amine (1.1 equivalents), and HATU (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Fischer Esterification with Methanol

  • Reaction Setup: Suspend this compound in a large excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or pass dry HCl gas through the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture and neutralize the acid with a base such as sodium bicarbonate. Remove the methanol under reduced pressure. Partition the residue between water and an organic solvent. Separate the organic layer, dry it, and evaporate the solvent to obtain the crude ester, which can be further purified by chromatography or recrystallization.

Visualizations

Diagram 1: General Workflow for Derivatization of this compound

G start This compound activation Carboxylic Acid Activation start->activation amidation Amidation with R-NH2 activation->amidation esterification Esterification with R-OH activation->esterification purification Purification (Chromatography/Recrystallization) amidation->purification esterification->purification amide_product Amide Derivative characterization Characterization (NMR, MS, etc.) amide_product->characterization ester_product Ester Derivative ester_product->characterization purification->amide_product purification->ester_product

Caption: General workflow for the derivatization of this compound.

Diagram 2: Logical Relationship in Amide Coupling Optimization

G goal High Yield of Pure Amide coupling_reagent Choice of Coupling Reagent goal->coupling_reagent depends on solvent Solvent Selection goal->solvent depends on temperature Reaction Temperature goal->temperature depends on base Base Selection goal->base depends on coupling_reagent->goal influences side_reactions Minimize Side Reactions coupling_reagent->side_reactions solvent->goal influences temperature->goal influences temperature->side_reactions base->goal influences base->side_reactions

Caption: Key parameters influencing the optimization of amide coupling reactions.

References

Technical Support Center: Synthesis of 3-Amino-5-chloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-chloropyrazine-2-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side reactions.

ProblemPotential CauseSuggested Solution
Low yield of the desired this compound - Incomplete chlorination of the starting material (3-Aminopyrazine-2-carboxylic acid or its ester).- Formation of side products due to over-chlorination or hydrolysis.- Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material.- Carefully control the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride).- Use milder hydrolysis conditions (e.g., LiOH instead of NaOH) to prevent hydrolysis of the chloro group.
Presence of a di-chlorinated impurity Over-chlorination of the pyrazine ring.- Reduce the molar equivalents of the chlorinating agent.- Control the reaction temperature and time to improve selectivity.
Presence of a hydroxylated impurity Hydrolysis of the chloro group at the 5-position during the final hydrolysis step.[1]- Employ milder hydrolysis reagents such as lithium hydroxide (LiOH) in water.[1]- Perform the hydrolysis at a lower temperature and for a shorter duration.
Formation of a yellow, solid substance that is difficult to purify This may be the desired product or a mixture of chlorinated isomers.- Recrystallization from a suitable solvent such as acetic acid or ethyl acetate can be effective for purification.[2]
Reaction with amine byproducts Residual amines from previous steps or decomposition can react with starting materials or intermediates.- Ensure thorough purification of starting materials and intermediates.- Use a non-amine base if applicable.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common route involves the chlorination of 3-Aminopyrazine-2-carboxylic acid or its methyl ester, followed by hydrolysis of the ester if applicable. A typical chlorinating agent used is sulfuryl chloride.

Q2: What are the major side products I should be aware of?

The two most common side products are:

  • 3-Amino-5,6-dichloropyrazine-2-carboxylic acid : Formed from over-chlorination of the pyrazine ring.

  • 3-Amino-5-hydroxypyrazine-2-carboxylic acid : Results from the hydrolysis of the chloro group at the 5-position, particularly under strong basic conditions.[1]

Q3: How can I confirm the presence of these impurities?

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are effective techniques. The di-chlorinated product will have a distinct isotopic pattern due to the two chlorine atoms, and a higher molecular weight. The hydroxylated product will have a lower molecular weight than the desired product and will show a characteristic OH peak in the NMR spectrum.

Q4: Are there any recommended "green" alternatives for the hydrolysis step?

Yes, using lithium hydroxide (LiOH) in water has been reported as an efficient and environmentally benign method for the hydrolysis of the corresponding methyl ester, which can prevent the formation of the 5-hydroxy byproduct.[1]

Q5: What purification techniques are most effective for the final product?

Recrystallization is a common and effective method. Solvents such as acetic acid or ethyl acetate have been used successfully.[2] Column chromatography can also be employed for more challenging separations.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-Amino-5-chloropyrazine-2-carboxylate

This protocol is adapted from a similar synthesis of a substituted pyrazine derivative.[2]

  • Starting Material: Methyl 3-aminopyrazine-2-carboxylate.

  • Chlorination:

    • In a flask equipped with a stirrer and a cooling bath, suspend Methyl 3-aminopyrazine-2-carboxylate in a suitable solvent (e.g., a non-reactive chlorinated solvent).

    • Cool the mixture to 0-5 °C.

    • Slowly add a controlled amount (e.g., 1.05-1.2 equivalents) of sulfuryl chloride (SO₂Cl₂).

    • Stir the reaction mixture at a low temperature for a specified time, monitoring the reaction progress by TLC or HPLC.

    • A violent reaction may ensue, and a yellow solid may form.[2]

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction mixture with ice water.

    • Neutralize the mixture with a mild base, such as sodium bicarbonate solution.

    • Filter the resulting solid precipitate.

    • Wash the solid with water and dry it under a vacuum.

  • Purification:

    • Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain pure Methyl 3-amino-5-chloropyrazine-2-carboxylate.[2]

Protocol 2: Hydrolysis to this compound
  • Starting Material: Methyl 3-amino-5-chloropyrazine-2-carboxylate.

  • Hydrolysis (Standard Method):

    • Suspend the methyl ester in an aqueous solution of sodium hydroxide (NaOH).

    • Heat the mixture to reflux and monitor the reaction until the ester is fully consumed.

    • Cool the reaction mixture to room temperature.

    • Acidify the solution with hydrochloric acid (HCl) to a pH below 7 to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry.

  • Hydrolysis (Milder, "Green" Method to avoid 5-hydroxy byproduct): [1]

    • Suspend the methyl ester in an aqueous solution of lithium hydroxide (LiOH).

    • Stir the mixture at room temperature or slightly elevated temperature until the reaction is complete.

    • Cool the mixture and acidify with HCl to precipitate the product.

    • Filter, wash with cold water, and dry.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_chlorination Chlorination cluster_hydrolysis Hydrolysis (if starting with ester) start 3-Aminopyrazine-2-carboxylic acid (or its methyl ester) chlorination Chlorination with SO₂Cl₂ start->chlorination main_product This compound (or its methyl ester) chlorination->main_product Desired Reaction side_product1 3-Amino-5,6-dichloropyrazine-2-carboxylic acid (or its methyl ester) chlorination->side_product1 Side Reaction (Over-chlorination) hydrolysis Hydrolysis main_product->hydrolysis final_product This compound hydrolysis->final_product Desired Reaction side_product2 3-Amino-5-hydroxypyrazine-2-carboxylic acid hydrolysis->side_product2 Side Reaction (Hydrolysis of Cl)

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Workflow start Start Synthesis check_purity Analyze Product Purity (TLC, HPLC, NMR, MS) start->check_purity pure Product is Pure check_purity->pure Yes impure Impurities Detected check_purity->impure No end End pure->end identify_impurity Identify Impurity impure->identify_impurity dichloro Di-chloro Impurity identify_impurity->dichloro Di-chloro hydroxy Hydroxy Impurity identify_impurity->hydroxy Hydroxy other Other Impurity identify_impurity->other Other adjust_chlorination Adjust Chlorination: - Reduce SO₂Cl₂ equivalents - Lower temperature dichloro->adjust_chlorination adjust_hydrolysis Adjust Hydrolysis: - Use LiOH instead of NaOH - Lower temperature hydroxy->adjust_hydrolysis repurify Repurify Product: - Recrystallization - Column Chromatography other->repurify adjust_chlorination->start adjust_hydrolysis->start repurify->check_purity

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: Synthesis of 3-Amino-5-chloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Amino-5-chloropyrazine-2-carboxylic acid, a key intermediate in pharmaceutical development. The information is tailored for researchers, chemists, and drug development professionals to help identify and resolve common issues related to byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct route involves the regioselective chlorination of a 3-aminopyrazine-2-carboxylic acid derivative. A typical method employs a chlorinating agent like sulfuryl chloride (SO₂Cl₂) on the methyl ester of 3-aminopyrazine-2-carboxylic acid, followed by hydrolysis of the ester to yield the final product. This starting material is often used in the multi-step synthesis of antiviral agents like Favipiravir.[1][2]

Q2: What are the most common byproducts or impurities encountered during this synthesis?

A2: Impurities often arise from incomplete reactions, over-chlorination, or side reactions. Key potential byproducts include unreacted starting material (3-aminopyrazine-2-carboxylic acid or its ester), di-chlorinated pyrazine derivatives, and hydrolysis products if reaction conditions are not strictly anhydrous.

Q3: How can I detect and characterize these byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended.

  • Thin-Layer Chromatography (TLC): Useful for rapid, in-process monitoring of the reaction's progress and detecting the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of impurities.[3]

  • Mass Spectrometry (MS): Helps in identifying the molecular weight of byproducts, which is crucial for deducing their structures (e.g., identifying a di-chlorinated impurity by its isotopic pattern).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of impurities and confirmation of the desired product's structure.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Chlorinating agents like sulfuryl chloride are highly corrosive and react violently with water. All reactions should be conducted in a well-ventilated fume hood, using anhydrous solvents and equipment. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis.

Problem: The final product yield is significantly lower than expected.

Potential CauseRecommended Action
Incomplete Reaction Monitor the reaction using TLC or HPLC to ensure it has gone to completion. If necessary, increase the reaction time or temperature, or consider adding a slight excess of the chlorinating agent.
Byproduct Formation An excess of the chlorinating agent or elevated temperatures can lead to over-chlorination. Optimize the stoichiometry and reaction temperature.
Product Loss During Workup The product may be partially soluble in the aqueous layers during extraction. Minimize the volume of water used and perform multiple extractions with the organic solvent. Ensure the pH is correctly adjusted to precipitate the carboxylic acid fully.
Degradation of Product The pyrazine ring can be sensitive to harsh acidic or basic conditions. Ensure that workup and purification steps are performed under mild conditions.

Problem: My purified product shows multiple spots on TLC or extra peaks in HPLC/NMR.

Potential Byproduct/ImpurityIdentification & ConfirmationMitigation Strategy
Unreacted Starting Material Compare the Rf value (TLC) or retention time (HPLC) with a standard of the starting material. NMR will show characteristic peaks of the unchlorinated pyrazine ring.Ensure sufficient reaction time and stoichiometry of the chlorinating agent.
Di-chlorinated Pyrazine Derivative Mass spectrometry will show a molecular ion peak corresponding to the addition of two chlorine atoms. The isotopic pattern for two chlorines will be distinctive.Use a controlled amount of the chlorinating agent (closer to a 1:1 molar ratio). Maintain a lower reaction temperature to improve selectivity.
Hydrolyzed Starting Material If using an ester as the starting material, premature hydrolysis can occur. This is often more polar and will have a lower Rf on TLC.Ensure all glassware is oven-dried and use anhydrous solvents to prevent moisture from interfering with the reaction.

Experimental Protocols

Protocol: Synthesis of Methyl 3-amino-5-chloropyrazine-2-carboxylate

This protocol is adapted from established procedures for the chlorination of pyrazine derivatives.[4]

Materials:

  • Methyl 3-aminopyrazine-2-carboxylate

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous solvent (e.g., Dichloromethane or Acetic Acid)

  • Ice water

  • Sodium bicarbonate solution

Procedure:

  • In a flask dried under inert atmosphere, dissolve methyl 3-aminopyrazine-2-carboxylate in an appropriate anhydrous solvent.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add sulfuryl chloride (approximately 1.0-1.2 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 10 °C. A violent reaction may ensue.[4]

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol).[5]

Visual Guides

Synthesis_Pathway SM 3-Aminopyrazine-2- carboxylic Acid Methyl Ester product 3-Amino-5-chloropyrazine-2- carboxylic Acid Methyl Ester SM->product Main Reaction (Chlorination) reagent Sulfuryl Chloride (SO₂Cl₂) reagent->product byproduct1 Unreacted Starting Material product->byproduct1 Incomplete Reaction byproduct2 3-Amino-5,6-dichloropyrazine- 2-carboxylic Acid Methyl Ester product->byproduct2 Over-chlorination (Side Reaction)

Caption: Synthesis pathway showing the formation of the desired product and potential byproducts.

Troubleshooting_Workflow start Unexpected Results (e.g., Low Yield, Impurities) check_reaction 1. Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction analyze_product 2. Analyze Product Mixture (TLC, HPLC, LC-MS) check_reaction->analyze_product identify_byproducts 3. Identify Byproduct Structures (NMR, High-Res MS) analyze_product->identify_byproducts optimize_purification 4. Optimize Purification (Recrystallization, Chromatography) identify_byproducts->optimize_purification Known Impurities adjust_synthesis 5. Adjust Synthetic Protocol (Reagent amount, Temp) identify_byproducts->adjust_synthesis Side Reactions Identified end Pure Product, Improved Yield optimize_purification->end adjust_synthesis->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Recrystallization of 3-Amino-5-chloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-chloropyrazine-2-carboxylic acid. The following information is designed to address specific issues that may be encountered during the recrystallization and purification of this compound.

Troubleshooting Guides

This section offers solutions to common problems encountered during the recrystallization of this compound, presented in a question-and-answer format.

Q1: My compound will not fully dissolve in the chosen solvent, even at elevated temperatures. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Solvent Selection: this compound is a polar, amphoteric molecule. The ideal solvent should have a high affinity for the compound at elevated temperatures but low affinity at room temperature. Based on related pyrazine derivatives, suitable solvents to explore include acetonitrile, ethyl acetate, and acetic acid. Due to its amphoteric nature, pH modification can also be a powerful tool. The compound's solubility is expected to increase in both acidic and basic aqueous solutions.

  • Solvent Volume: Ensure you are using a sufficient amount of solvent. Add the hot solvent in small portions to your crude material with continuous stirring and heating until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce your recovery yield.

  • Insoluble Impurities: If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the solid particles before allowing the solution to cool.

Q2: My compound "oils out" instead of forming crystals upon cooling. How can I resolve this?

A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common issue with compounds that have relatively low melting points or when the solution is supersaturated.

  • Slower Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask on the benchtop, insulated with a beaker or glass wool, before moving it to an ice bath. Gradual cooling promotes the formation of an ordered crystal lattice.

  • Solvent System Modification: The presence of impurities can lower the melting point of the mixture. If the issue persists, consider using a different solvent system. A two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

  • Reduce Concentration: The initial solution may be too concentrated. Re-heat the solution and add a small amount of additional hot solvent to decrease the saturation level.

Q3: I have a very low recovery of my purified compound after recrystallization. What are the possible reasons?

A3: Low recovery is a frequent problem in recrystallization and can be attributed to several factors:

  • Excess Solvent: Using too much solvent is the most common cause of low yield, as a significant portion of the compound will remain in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose a portion of your product. To prevent this, ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent at room temperature can redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

  • Inappropriate Solvent Choice: If the compound has significant solubility in the chosen solvent even at low temperatures, the recovery will be poor.

Q4: No crystals are forming even after the solution has cooled to room temperature or in an ice bath. What can I do to induce crystallization?

A4: The absence of crystal formation is usually due to either the use of an excessive amount of solvent or the solution being in a metastable supersaturated state.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass surface can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystallization.

  • Increase Concentration: If nucleation techniques do not work, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then add a drop or two of the original solvent to clarify and allow it to cool.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for the recrystallization of this compound?

A: A definitive "best" solvent can be compound- and impurity-specific. However, based on the structure of this compound (containing amino, chloro, and carboxylic acid functional groups) and data from related compounds, good starting points for solvent screening would be:

  • Polar aprotic solvents: Acetonitrile

  • Esters: Ethyl acetate

  • Organic acids: Acetic acid (use with caution due to potential salt formation)

  • Alcohols: Methanol or Ethanol (the compound may have moderate solubility at room temperature)

  • Aqueous systems: Water with pH adjustment. The compound is likely more soluble in acidic or basic aqueous solutions. Recrystallization can be achieved by dissolving in a dilute base (like NaOH or NaHCO3), filtering out any insoluble impurities, and then re-precipitating the pure compound by adding a dilute acid (like HCl).

Q: How can I prepare a sample for recrystallization?

A: The crude this compound should be in a solid form. If it is an oil or a sticky solid, try triturating it with a non-polar solvent like hexanes to induce solidification and remove non-polar impurities. Ensure the crude material is free of any residual solvents from the previous reaction step by drying it under vacuum.

Q: What is a typical recovery yield for the recrystallization of this compound?

A: A typical recovery yield for a successful recrystallization is in the range of 70-90%. However, this can vary significantly depending on the purity of the starting material and the chosen solvent system. The primary goal of recrystallization is to achieve high purity, which may sometimes come at the cost of a lower yield.

Data Presentation

The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C). The following table provides illustrative solubility data for this compound in various potential solvents to guide your selection process.

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability
Water~0.1~1.5Poor (as a single solvent)
Methanol~1.0>10Moderate (potential for lower yield)
Ethanol~0.8>10Moderate (potential for lower yield)
Ethyl Acetate~0.5~8.0Good
Acetonitrile~0.3~7.5Good
Dichloromethane<0.1~1.0Poor
Hexanes<0.01<0.1Poor (can be used as an anti-solvent)
Acetic Acid>5>20Potentially good, but may form salts
1M NaOH (aq)>10>20Good for purification by precipitation
1M HCl (aq)>5>15Good for purification by precipitation

Note: The data in this table is illustrative and based on the expected properties of the compound. Experimental verification is highly recommended.

Experimental Protocols

General Recrystallization Protocol (Single Solvent)
  • Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter flask to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purification by Acid-Base Precipitation
  • Dissolution: Dissolve the crude this compound in a suitable volume of a dilute aqueous base (e.g., 1M NaOH) with stirring.

  • Filtration: If there are any insoluble impurities, filter the basic solution.

  • Precipitation: Slowly add a dilute aqueous acid (e.g., 1M HCl) to the clear filtrate with stirring until the pH is neutral or slightly acidic. The pure product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Mandatory Visualization

Recrystallization_Workflow Recrystallization Workflow for this compound A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Solution B->C D Insoluble Impurities? C->D E Hot Gravity Filtration D->E Yes F Clear Hot Solution D->F No E->F G Slow Cooling (Room Temperature -> Ice Bath) F->G H Crystal Formation? G->H I Induce Crystallization (Scratch/Seed) H->I No J Vacuum Filtration H->J Yes I->G K Wash with Cold Solvent J->K L Pure Crystals K->L M Dry under Vacuum L->M N Final Pure Product M->N

Caption: A flowchart illustrating the general workflow for the recrystallization process.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues Start Recrystallization Issue Issue1 No Crystals Form Start->Issue1 Issue2 Low Yield Start->Issue2 Issue3 Oiling Out Start->Issue3 Sol1a Scratch Inner Surface of Flask Issue1->Sol1a Sol1b Add a Seed Crystal Issue1->Sol1b Sol1c Reduce Solvent Volume (Evaporation) Issue1->Sol1c Sol2a Use Minimum Amount of Hot Solvent Issue2->Sol2a Sol2b Ensure Slow Cooling Issue2->Sol2b Sol2c Wash Crystals with Ice-Cold Solvent Issue2->Sol2c Sol3a Cool Solution More Slowly Issue3->Sol3a Sol3b Add More Solvent Issue3->Sol3b Sol3c Change Solvent System Issue3->Sol3c

Caption: A decision tree for troubleshooting common issues during recrystallization.

Technical Support Center: Optimizing Amide Coupling with 3-Amino-5-chloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on amide coupling reactions with 3-Amino-5-chloropyrazine-2-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the amide coupling of this compound, an electron-deficient substrate that can present unique challenges.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Explanation
Poor activation of the carboxylic acid Screen alternative coupling reagents. For electron-deficient systems, standard reagents may be inefficient. Consider using a system like MsCl/N-methylimidazole (NMI) which has proven effective for electron-deficient pyrazine amines.[1] Another option is to form the acyl fluoride in situ.[2]The electron-withdrawing nature of the pyrazine ring and the chlorine atom deactivates the carboxylic acid, making it harder to activate for amide bond formation.
Ineffective Coupling Reagent Switch to a more potent coupling reagent. If using carbodiimides (e.g., EDC, DCC) with limited success, consider phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, HBTU).[3][4] For challenging couplings, HATU is often more efficient than HBTU/TBTU.[5]Different classes of coupling reagents have varying reactivities. Aminium and phosphonium salts are often more effective for difficult couplings than carbodiimides alone.[3]
Inappropriate Base Ensure the correct base and stoichiometry are used. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et3N) is typically required.[6] Phosphonium salts may require two equivalents of base.[3] If your amine is a hydrochloride salt, ensure sufficient base is added to liberate the free amine.The base activates the carboxylic acid by deprotonation and neutralizes any acid formed during the reaction. Using a nucleophilic base can lead to unwanted side reactions.
Suboptimal Solvent Perform a solvent screen. Dichloromethane (DCM) has been shown to be superior in some cases for similar substrates.[1] Other common solvents include DMF and THF.[7]Solvent choice can significantly impact reagent solubility and reaction kinetics.
Incorrect Reaction Temperature Optimize the reaction temperature. While many couplings are run at room temperature, heating may be necessary to drive the reaction to completion, especially with deactivated substrates. A reaction temperature of 45°C was found to be optimal for a MsCl/NMI mediated coupling of a similar substrate.[1]Increased temperature can overcome the activation energy barrier for the reaction.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Step Explanation
Guanidinylation of the Amine Avoid using an excess of aminium/uronium coupling reagents (e.g., HATU, HBTU). Use equimolar amounts relative to the carboxylic acid.[4]Excess aminium reagent can react with the free amine of the coupling partner, forming a guanidinium byproduct that terminates the desired reaction.[8]
Racemization Add a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) to the reaction mixture, especially when using carbodiimide reagents.[3][4][6][8]These additives form active esters that are less prone to racemization than the intermediates formed with coupling reagents alone.
Side reactions involving the pyrazine ring Given the electron-deficient nature of the pyrazine ring, be mindful of potential nucleophilic aromatic substitution, although this is less common under standard amide coupling conditions. If unexpected products are observed, thorough characterization is necessary.The pyrazine ring system can be susceptible to nucleophilic attack under certain conditions.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

Due to the electron-deficient nature of this substrate, standard coupling reagents like EDC/HOBt may be sluggish.[9] A highly effective method reported for similar electron-deficient aminopyrazines is the use of methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) in a solvent like dichloromethane (DCM).[1] Other potent reagents to consider are HATU , which is known for its high efficiency in difficult couplings, or phosphonium salts like PyBOP .[10] A screening of a few selected reagents is often the best approach to find the optimal conditions for your specific amine partner.[3]

Q2: What are the recommended starting conditions for a coupling reaction with this acid?

A good starting point, based on successful couplings with similar substrates, would be:

  • Acid: 1.0 equivalent of this compound

  • Amine: 1.0 - 1.2 equivalents

  • Coupling System: 1.5 equivalents of MsCl and 3.0 equivalents of NMI[1]

  • Solvent: Dichloromethane (DCM)

  • Temperature: 45°C[1]

  • Reaction Time: 4 hours, monitoring by TLC or LC-MS

Alternatively, using a more conventional coupling agent:

  • Acid: 1.0 equivalent

  • Amine: 1.1 equivalents

  • Reagent: 1.1 equivalents of HATU

  • Base: 2.0 - 3.0 equivalents of DIPEA

  • Solvent: DMF

  • Temperature: Room temperature to 50°C

Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at regular intervals to check for the consumption of the starting materials and the formation of the product.

Q4: My amine starting material is a hydrochloride salt. Do I need to do anything special?

Yes. The hydrochloride salt must be neutralized to the free amine for it to be nucleophilic. You can do this by adding an additional equivalent of a tertiary amine base like triethylamine (Et3N) or DIPEA to your reaction mixture. Alternatively, you can perform a separate workup step to liberate the free amine before adding it to the coupling reaction.

Experimental Protocols

Protocol 1: Amide Coupling using MsCl/NMI[1]

  • To a solution of this compound (1.0 eq) and the desired amine (1.0 eq) in dichloromethane (DCM), add N-methylimidazole (NMI) (3.0 eq).

  • Cool the mixture to 0°C.

  • Slowly add methanesulfonyl chloride (MsCl) (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to 45°C and stir for 4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amide Coupling using HATU/DIPEA[6][7]

  • Dissolve this compound (1.0 eq), HATU (1.1 eq), and the desired amine (1.1 eq) in N,N-Dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS. Gentle heating (e.g., 50°C) may be applied if the reaction is sluggish.

  • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acid 3-Amino-5-chloropyrazine- 2-carboxylic acid Mix Combine Reactants & Reagents Acid->Mix Amine Amine Partner Amine->Mix Reagents Coupling Reagent (e.g., HATU, MsCl) Reagents->Mix Base Base (e.g., DIPEA, NMI) Base->Mix Solvent Solvent (e.g., DMF, DCM) Solvent->Mix Stir Stir at RT or Heat (Monitor by TLC/LCMS) Mix->Stir Activate & Couple Quench Quench Reaction Stir->Quench Reaction Complete Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Purified Amide Purify->Product

Caption: General workflow for amide coupling experiments.

Troubleshooting_Logic cluster_solutions Start Low/No Yield? CheckActivation Was the coupling reagent effective? Start->CheckActivation Yes Success Yield Improved Start->Success No CheckBase Was the base appropriate? CheckActivation->CheckBase No CheckActivation->Success Yes Sol_Activation Try MsCl/NMI or HATU CheckActivation->Sol_Activation CheckConditions Were Temp./Solvent optimal? CheckBase->CheckConditions No CheckBase->Success Yes Sol_Base Use DIPEA; Check Stoichiometry CheckBase->Sol_Base CheckConditions->Success Yes Failure Still Low Yield CheckConditions->Failure No Sol_Conditions Screen Solvents; Increase Temperature CheckConditions->Sol_Conditions

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Degradation Pathways of Chloropyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center primarily focuses on the degradation of chlorpromazine , a well-studied phenothiazine derivative containing a chloropyrazine-like moiety. Data on the degradation of simpler chloropyrazines is limited in publicly available scientific literature. The principles and methodologies described here can, however, serve as a valuable starting point for research on other chloropyrazine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for chlorpromazine?

A1: Chlorpromazine primarily degrades through three main pathways: photodegradation, biodegradation, and metabolism (in biological systems). The main transformation processes include oxidation of the sulfur atom to form sulfoxides, oxidation of the tertiary amine to form N-oxides, and demethylation of the side chain.[1][2][3][4][5]

Q2: What are the major degradation products of chlorpromazine?

A2: The most commonly identified degradation products of chlorpromazine are:

  • Chlorpromazine sulfoxide (CPZ-SO): Formed through oxidation of the sulfur atom in the phenothiazine ring.[1][2][3][4]

  • Chlorpromazine N-oxide: Results from the oxidation of the tertiary amine in the side chain.[1][3][4]

  • Nor-chlorpromazine: Formed via demethylation of the aliphatic side chain.[1][3][4] Under photolytic conditions, a multitude of other photoproducts can be formed.[6]

Q3: Is chlorpromazine readily biodegradable?

A3: No, studies have shown that chlorpromazine is generally not readily biodegradable under standard aerobic and anaerobic test conditions, such as the OECD 301D Closed Bottle Test.[6] While some biotransformation can occur, complete mineralization is not typically observed.

Q4: What environmental factors influence the degradation of chlorpromazine?

A4: The degradation of chlorpromazine is significantly influenced by:

  • Light: Exposure to UV light accelerates photodegradation.[7][8]

  • pH: The rate of degradation can be pH-dependent. For instance, the degradation of chlorpromazine was found to be significantly faster at pH 7.0 and 9.0 compared to pH 4.0 at elevated temperatures.

  • Temperature: Higher temperatures generally increase the rate of degradation.

  • Presence of microorganisms: While not readily biodegradable, specific microorganisms may be capable of transforming chlorpromazine.

Q5: What analytical methods are suitable for studying chloropyrazine degradation?

A5: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or tandem Mass Spectrometry (LC-MS/MS) is the most powerful and commonly used technique for identifying and quantifying chlorpromazine and its degradation products.[1][9][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.[11]

Troubleshooting Guides

Experimental Setup & Execution
Issue Possible Causes Troubleshooting Steps
No degradation observed in biodegradation study (e.g., OECD 301D) 1. Test substance is not biodegradable under the test conditions. 2. Inoculum is not active. 3. Test substance is toxic to the microorganisms.1. Confirm that chlorpromazine is known to be poorly biodegradable. 2. Run a positive control with a readily biodegradable substance (e.g., sodium benzoate) to verify inoculum activity.[12] 3. Perform a toxicity control by spiking a sample of the positive control with the test substance. A significant reduction in degradation compared to the positive control indicates toxicity.
Inconsistent results in photodegradation experiments 1. Fluctuations in light source intensity. 2. Variability in sample temperature. 3. Inconsistent sample matrix (e.g., pH, presence of sensitizers or quenchers).1. Regularly calibrate and monitor the output of the light source. 2. Use a temperature-controlled reaction chamber. 3. Ensure consistent preparation of buffer solutions and sample matrices for all experiments.
Precipitate formation in aqueous degradation studies 1. Formation of poorly soluble degradation products. 2. pH shift leading to precipitation of the parent compound or degradation products.1. Chlorpromazine N-oxide and nor-chlorpromazine are known to be slightly soluble in water and can cause opalescence.[1][3][4] 2. Monitor and control the pH of the solution throughout the experiment. Consider using a co-solvent if solubility is a persistent issue, but be aware it may affect the degradation pathway.
Analytical Method (HPLC-MS)
Issue Possible Causes Troubleshooting Steps
Poor peak shape (tailing or fronting) for chlorpromazine or its metabolites 1. Secondary interactions with the stationary phase. 2. Sample solvent incompatible with the mobile phase. 3. Column overload.1. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase. 2. Dissolve and inject samples in the initial mobile phase. 3. Reduce the injection volume or sample concentration.
Co-elution of degradation products 1. Similar polarity of the degradation products.1. Optimize the gradient elution profile (slower gradient). 2. Try a different stationary phase with alternative selectivity (e.g., PFP, C30).
Low sensitivity for certain degradation products 1. Poor ionization efficiency in the mass spectrometer. 2. In-source fragmentation.1. Optimize MS parameters (e.g., spray voltage, gas flows, capillary temperature) for each specific analyte. 2. Use a softer ionization technique if available. Adjust fragmentation energy (collision energy in MS/MS).
Matrix effects (ion suppression or enhancement) in environmental or biological samples 1. Co-eluting matrix components interfering with the ionization of the target analytes.1. Improve sample preparation to remove interfering matrix components (e.g., using Solid Phase Extraction - SPE). 2. Use a matrix-matched calibration curve. 3. Employ an isotopically labeled internal standard for each analyte if available.

Quantitative Data Summary

Table 1: Photodegradation Kinetics of Chlorpromazine

ParameterValueConditionsReference
Reaction Order Zero-orderAqueous solutions (pH 1.5-6.5), near-UV radiation (λmax= 366 nm), 22-24 °C[7]
Degradation Rate Almost complete elimination4 hours of irradiation with a xenon arc lamp[6]

Table 2: Stability of Chlorpromazine under Different Conditions

TemperaturepHDurationConcentration ChangeReference
25 °C4.0, 7.0, 9.035 days~10% decrease
50 °C4.05 days16.4% degradation
50 °C7.0, 9.05 days99.9% conversion

Experimental Protocols

Protocol 1: Photodegradation of Chlorpromazine in Aqueous Solution
  • Preparation of Stock Solution: Prepare a stock solution of chlorpromazine hydrochloride in methanol or water at a concentration of 1 mg/mL.

  • Preparation of Working Solution: Dilute the stock solution with a suitable buffer (e.g., phosphate buffer for pH 7) to a final concentration of 10 µg/mL in a quartz reaction vessel.

  • Irradiation: Place the quartz vessel in a photolysis reactor equipped with a light source (e.g., xenon arc lamp or near-UV lamp with λmax= 366 nm). Maintain a constant temperature using a water bath.

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes). Protect samples from light immediately after withdrawal.

  • Sample Analysis: Analyze the samples by a validated stability-indicating HPLC-UV or HPLC-MS method to determine the concentration of the remaining chlorpromazine and identify degradation products.

  • Data Analysis: Plot the concentration of chlorpromazine versus time to determine the degradation kinetics.

Protocol 2: Ready Biodegradability - Closed Bottle Test (based on OECD 301D)
  • Test Medium Preparation: Prepare a mineral medium as specified in the OECD 301D guideline.

  • Inoculum: Use activated sludge from a domestic wastewater treatment plant as the inoculum.

  • Test Setup:

    • Test bottles: Add the test substance (chlorpromazine) to the mineral medium to achieve a final concentration of 2-5 mg/L. Inoculate with the prepared sludge.

    • Blank control: Prepare bottles with mineral medium and inoculum only.

    • Reference control: Prepare bottles with a readily biodegradable reference substance (e.g., sodium benzoate) at a known concentration, mineral medium, and inoculum.

    • Toxicity control: Prepare bottles with the test substance, reference substance, mineral medium, and inoculum.

  • Incubation: Fill the bottles completely, seal them airtight, and incubate in the dark at a constant temperature (e.g., 20 ± 1 °C) for 28 days.

  • Measurement: Measure the dissolved oxygen concentration in each bottle at regular intervals using an oxygen electrode.

  • Data Analysis: Calculate the percentage of biodegradation by comparing the oxygen consumed in the test bottles to the theoretical oxygen demand (ThOD) of the test substance. The test is valid if the reference substance shows >60% degradation within the 14-day window.

Protocol 3: HPLC-MS/MS Analysis of Chlorpromazine and its Metabolites
  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient could be starting with 90% A, decreasing to 10% A over 8 minutes, holding for 2 minutes, and then returning to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry System:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan/product ion scan for identification.

    • MRM Transitions (Example):

      • Chlorpromazine: Precursor ion -> Product ion

      • Chlorpromazine sulfoxide: Precursor ion -> Product ion

      • Nor-chlorpromazine: Precursor ion -> Product ion

      • (Specific m/z values need to be determined by direct infusion of standards).

  • Sample Preparation:

    • For aqueous samples from degradation studies, dilute with the initial mobile phase and filter through a 0.22 µm syringe filter.

    • For biological matrices, a protein precipitation or solid-phase extraction (SPE) step is required.

  • Quantification: Use a calibration curve prepared with standards of chlorpromazine and its known metabolites. An internal standard (e.g., a deuterated analog) is recommended for accurate quantification.

Visualizations

Degradation_Pathways cluster_photodegradation Photodegradation cluster_biodegradation Biodegradation / Metabolism Chloropyrazine Chloropyrazine Derivative (e.g., Chlorpromazine) Photoproducts Numerous Photoproducts Chloropyrazine->Photoproducts UV Light Sulfoxide Sulfoxide Derivative Chloropyrazine->Sulfoxide Oxidation (S) N_oxide N-oxide Derivative Chloropyrazine->N_oxide Oxidation (N) Demethylated Demethylated Derivative Chloropyrazine->Demethylated Demethylation

Caption: Primary degradation pathways of chlorpromazine.

Experimental_Workflow start Start Degradation Experiment (Photodegradation or Biodegradation) sampling Collect Samples at Time Intervals start->sampling sample_prep Sample Preparation (Dilution, Filtration, SPE) sampling->sample_prep analysis HPLC-MS/MS Analysis sample_prep->analysis data_processing Data Processing and Quantification analysis->data_processing results Determine Degradation Kinetics and Identify Products data_processing->results

Caption: General experimental workflow for studying degradation.

Troubleshooting_Logic start Inconsistent Results? is_experimental Experimental Setup Issue? start->is_experimental is_analytical Analytical Method Issue? start->is_analytical is_experimental->is_analytical No check_controls Check Controls (Positive, Negative, Toxicity) is_experimental->check_controls Yes check_env Verify Environmental Conditions (Light, Temp, pH) is_experimental->check_env Yes check_peak_shape Assess Peak Shape and Retention Time is_analytical->check_peak_shape Yes check_sensitivity Evaluate Sensitivity and Matrix Effects is_analytical->check_sensitivity Yes

Caption: A logical approach to troubleshooting experimental issues.

References

troubleshooting guide for pyrazine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the synthesis and purification of pyrazine derivatives.

Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My pyrazine synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazine synthesis are a common issue and can stem from several factors.[1][2] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Many pyrazine syntheses are sensitive to temperature, pressure, and reaction time.[1] Harsh conditions can lead to product degradation.[1][3] Systematically optimizing these parameters for your specific substrates is crucial.[2]

  • Purity of Starting Materials: The purity of your reactants, such as α-diketones and 1,2-diamines, is critical.[1] Impurities can lead to unwanted side reactions, consuming starting materials and reducing the yield.[1][3] Always consider purifying starting materials before use.

  • Incomplete Oxidation: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to form the final aromatic pyrazine.[1][2] If this step is incomplete, it will result in a product mixture and a lower yield of the desired compound.[1] Ensure your oxidizing agent is active or that sufficient time is allowed for air oxidation.[4]

  • Choice of Catalyst and Base: The selection and amount of a catalyst or base can significantly impact the reaction's success.[3] For example, in certain dehydrogenative coupling reactions, potassium hydride (KH) has been shown to be more effective than other bases.[2][3]

  • Product Loss During Work-up: Significant amounts of the product can be lost during extraction and purification steps.[3] Performing multiple extractions with a suitable solvent can help maximize recovery.[5][6][7]

Q2: I am observing significant side product formation. How can I minimize byproducts?

A2: The formation of side products, such as imidazoles or polymeric materials, is a frequent challenge.[5][6] Strategies to improve selectivity include:

  • Temperature Control: Excessively high temperatures can favor competing reaction pathways or cause product degradation.[8][9] Conversely, temperatures that are too low may lead to incomplete reactions.[3] Careful optimization of the reaction temperature is essential.

  • Inert Atmosphere: If your starting materials or intermediates are sensitive to air, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and the formation of dark, polymeric byproducts.[3]

  • pH Control: The pH of the reaction medium can be critical, especially in Maillard reactions for pyrazine formation.[8] An overly acidic environment can inhibit key steps.[8]

  • Purification Strategy: Certain purification methods are better at removing specific impurities. For example, passing an organic extract through a silica gel column can effectively retain polar imidazole byproducts.[1][5][6]

Q3: What is the most effective method for purifying my crude pyrazine product?

A3: The best purification strategy depends on the physical properties of your pyrazine derivative (e.g., volatility, polarity, solid vs. liquid). Common techniques include:

  • Column Chromatography: This is a versatile method for separating pyrazines from impurities. Silica gel is commonly used to remove more polar byproducts like imidazoles.[1][5][6]

  • Distillation: For volatile pyrazines, distillation is an effective method to separate them from non-volatile impurities.[1][5][6]

  • Recrystallization: If your pyrazine is a solid, recrystallization can be a highly effective technique for achieving high purity.[1] Key to success is the choice of an appropriate solvent and a slow cooling rate to encourage crystal formation over amorphous precipitation.[1]

  • Liquid-Liquid Extraction (LLE): LLE is a common first step in work-up. Using a non-polar solvent like hexane can selectively extract pyrazines while leaving polar impurities like imidazoles in the aqueous layer.[5][6][7] However, multiple extractions are often necessary for good recovery.[5][6][7]

Troubleshooting Guide

Use the following flowchart to diagnose and resolve common issues during pyrazine synthesis.

G Troubleshooting Workflow for Pyrazine Synthesis start Problem Identified low_yield Low or No Yield start->low_yield side_products Significant Side Products start->side_products check_reactants 1. Check Starting Materials low_yield->check_reactants check_conditions 2. Check Reaction Conditions low_yield->check_conditions check_workup 3. Check Work-up/Purification low_yield->check_workup side_products->check_reactants side_products->check_conditions side_products->check_workup reactant_purity Verify Purity (NMR, GC) Purify if necessary check_reactants->reactant_purity reactant_stability Check for Degradation check_reactants->reactant_stability temp_time Optimize Temperature & Time check_conditions->temp_time atmosphere Use Inert Atmosphere? check_conditions->atmosphere catalyst Screen Catalyst/Base/Solvent check_conditions->catalyst oxidation Ensure Complete Oxidation check_conditions->oxidation extraction Perform Multiple Extractions check_workup->extraction purification_method Select Appropriate Method (Chromatography, Distillation) check_workup->purification_method solution Problem Resolved reactant_purity->solution reactant_stability->solution temp_time->solution atmosphere->solution catalyst->solution oxidation->solution extraction->solution purification_method->solution

A decision tree for troubleshooting common pyrazine synthesis issues.

Data Presentation: Optimizing Reaction Conditions

Quantitative data from various studies can guide experimental design. The tables below summarize the effects of different reaction parameters on product yield.

Table 1: Effect of Solvent on Enzymatic Synthesis of N-benzylpyrazine-2-carboxamide [10]

EntrySolventLog PYield (%)
1tert-Amyl alcohol1.381.2
22-MeTHF1.145.6
3Isobutanol0.865.4
4Isopropanol0.354.3
5Ethanol-0.243.2
6Acetonitrile-0.321.5
7Methanol-0.813.4
8DMSO-1.415.6

Reaction conditions: Pyrazine-2-carboxylate (5.0 mmol), benzylamine (20.0 mmol), 45 °C, 20 min residence time in a continuous flow reactor.[10]

Table 2: Effect of Temperature and Substrate Ratio on Yield [10]

ParameterConditionYield (%)
Temperature 35 °C~70
40 °C~78
45 °C 81.2
50 °C~75
55 °C~68
Substrate Ratio 1:1~65
(Ester:Amine)1:2~75
1:3 81.7
1:4~80
1:5~77

Experimental Protocols

This section provides detailed methodologies for classical pyrazine synthesis routes.

Protocol 1: Gutknecht Pyrazine Synthesis (General Procedure)

The Gutknecht synthesis (1879) is a versatile method that relies on the self-condensation of α-amino ketones, which are often generated in situ.[4][11]

G Gutknecht Pyrazine Synthesis Workflow ketone Start: Ketone nitrosation 1. Nitrosation (NaNO₂, HCl, 0-5 °C) ketone->nitrosation oximino α-Oximino Ketone nitrosation->oximino reduction 2. Reduction (e.g., Zn/Acetic Acid) oximino->reduction amino_ketone α-Amino Ketone reduction->amino_ketone dimerization 3. Dimerization (Self-condensation) amino_ketone->dimerization dihydropyrazine Dihydropyrazine Intermediate dimerization->dihydropyrazine oxidation 4. Oxidation (Air or Oxidizing Agent) dihydropyrazine->oxidation pyrazine End: Substituted Pyrazine oxidation->pyrazine

A generalized workflow for the Gutknecht pyrazine synthesis.

Methodology:

  • Formation of the α-Oximino Ketone: A starting ketone is dissolved in a suitable solvent (e.g., acetic acid) and cooled to 0-5 °C. A source of nitrous acid, typically generated from sodium nitrite and a mineral acid like HCl, is added slowly to form the α-oximino ketone intermediate.[12]

  • Reduction to the α-Amino Ketone: The isolated α-oximino ketone is reduced to the corresponding α-amino ketone.[4] This can be achieved using various reducing agents, such as zinc powder in acetic acid or through catalytic hydrogenation.[4]

  • Dimerization and Oxidation: The α-amino ketone undergoes spontaneous dimerization to form a dihydropyrazine intermediate.[4] This intermediate is subsequently oxidized to the final aromatic pyrazine. The oxidation can often be accomplished by bubbling air through the reaction mixture or by adding a mild oxidizing agent like copper(II) sulfate.[3][4][13]

  • Purification: The crude product is then purified using an appropriate method such as distillation, recrystallization, or column chromatography.[4]

Protocol 2: Synthesis of 2,3-Diphenyl-5,6-dihydropyrazine

This protocol is a specific example of the condensation reaction between a 1,2-dicarbonyl and a 1,2-diamine.[2]

Materials:

  • Benzil (2 mmol)

  • Ethylene diamine (2 mmol)

  • Aqueous methanol (3 mL)

  • Potassium tert-butoxide (t-BuOK) (catalytic amount, ~10 mg)[2]

  • 50 mL round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol.[2]

  • Stir the solution with a magnetic stirrer until it becomes homogeneous.[2]

  • Add 2 mmol of ethylene diamine and a catalytic amount of t-BuOK to the solution.[2]

  • Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the methanol under reduced pressure.[2]

  • The crude product can then be purified by column chromatography on silica gel or by recrystallization.[2]

References

Validation & Comparative

Validating the Structure of 3-Amino-5-chloropyrazine-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of the chemical structure of novel compounds is a cornerstone of drug discovery and development. For derivatives of 3-Amino-5-chloropyrazine-2-carboxylic acid, a scaffold of interest in medicinal chemistry, a multi-faceted analytical approach is crucial for unambiguous structural confirmation. This guide provides a comparative overview of common analytical techniques, presenting experimental data and detailed protocols to aid researchers in this critical process.

Comparative Analysis of Spectroscopic Methods

The structural elucidation of this compound derivatives relies on the synergistic use of several spectroscopic techniques. Each method provides unique insights into the molecular architecture. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), often complemented by elemental analysis.

Data Presentation: A Comparative Summary

The following tables summarize typical spectroscopic data obtained for derivatives of 3-aminopyrazine-2-carboxamide, providing a reference for structural validation.

Table 1: ¹H NMR Spectral Data (δ, ppm) for Representative 3-Aminopyrazine-2-carboxamide Derivatives

DerivativePyrazine H (d)Pyrazine H (d)CONH (t or bs)NH₂ (bs)Other Protons (m or s)Solvent
3-Amino-N-(2-methylbenzyl)pyrazine-2-carboxamide 8.217.839.097.497.23-7.11 (ArH), 4.44 (CH₂), 3.34 (CH₃)DMSO-d₆
3-Amino-N-hexylpyrazine-2-carboxamide [1]8.117.777.90-3.43-3.37 (CH₂), 1.65-1.56 (CH₂), 1.41-1.26 (CH₂), 0.89 (CH₃)CDCl₃
3-Amino-N-heptylpyrazine-2-carboxamide [2]8.097.777.88-3.42-3.37 (CH₂), 1.63-1.57 (CH₂), 1.40-1.23 (CH₂), 0.87 (CH₃)CDCl₃
3-Amino-N-octylpyrazine-2-carboxamide [1]8.097.797.88-3.42-3.37 (CH₂), 1.64-1.57 (CH₂), 1.40-1.22 (CH₂), 0.86 (CH₃)CDCl₃

Table 2: ¹³C NMR Spectral Data (δ, ppm) for Representative 3-Aminopyrazine-2-carboxamide Derivatives

DerivativeC=OPyrazine CPyrazine CPyrazine CPyrazine COther CarbonsSolvent
3-Amino-N-(2-methylbenzyl)pyrazine-2-carboxamide 166.06155.36147.01131.12125.91137.19, 135.44, 130.03, 127.28, 126.89, 125.88 (ArC), 41.25 (CH₂), 18.89 (CH₃)DMSO-d₆
3-Amino-N-hexylpyrazine-2-carboxamide [1]165.80154.93146.12131.38126.8839.18, 31.43, 29.52, 26.60, 22.49, 13.95 (Alkyl C)CDCl₃
3-Amino-N-heptylpyrazine-2-carboxamide [2]165.57154.53145.07131.21127.4139.21, 31.66, 29.53, 28.90, 26.89, 22.52, 13.99 (Alkyl C)CDCl₃
3-Amino-N-octylpyrazine-2-carboxamide [1]165.41154.21144.34131.14127.8039.23, 31.72, 29.51, 29.19, 29.12, 26.92, 22.56, 14.01 (Alkyl C)CDCl₃

Table 3: FT-IR Spectral Data (cm⁻¹) for Representative 3-Aminopyrazine-2-carboxamide Derivatives

DerivativeNH₂ stretchCONH stretchC=O stretchCH stretch (Aliphatic)
3-Amino-N-(2-methylbenzyl)pyrazine-2-carboxamide 3380, 3318314516612912
3-Amino-N-hexylpyrazine-2-carboxamide [1]3389, 3255315316602958, 2937, 2870, 2857
3-Amino-N-heptylpyrazine-2-carboxamide [2]3394, 3254315216632951, 2936, 2916, 2855
3-Amino-N-octylpyrazine-2-carboxamide [1]3394, 3363327516502957, 2925, 2851

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and purification of this compound derivatives. Below are representative procedures for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides.

Synthesis of N-substituted 3-aminopyrazine-2-carboxamides

This procedure outlines the conversion of 3-aminopyrazine-2-carboxylic acid to its corresponding amide derivatives.

  • Procedure A: Two-step synthesis via methyl ester intermediate [2]

    • Esterification: Dissolve 3-aminopyrazine-2-carboxylic acid in methanol. Add concentrated sulfuric acid and stir the mixture at room temperature for 48 hours. Neutralize the reaction mixture and extract the methyl 3-aminopyrazine-2-carboxylate.

    • Amidation: To a solution of methyl 3-aminopyrazine-2-carboxylate in methanol, add the desired benzylamine and ammonium chloride. Heat the mixture in a microwave reactor at 130 °C for 40 minutes (90 W). Purify the product by flash chromatography.

  • Procedure B: One-pot synthesis using a coupling agent [2]

    • Dissolve 3-aminopyrazine-2-carboxylic acid in anhydrous DMSO.

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) and stir the mixture at room temperature for 2 hours.

    • Add the appropriate benzylamine, alkylamine, or aniline (1.2 equivalents) to the reaction mixture.

    • Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes (100 W).

    • After cooling, pour the reaction mixture into cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by flash chromatography.

Purification and Characterization

  • Purification: The synthesized derivatives are typically purified by preparative flash chromatography using a gradient elution of hexane and ethyl acetate.[2]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. Chemical shifts are reported in ppm (δ) relative to tetramethylsilane (TMS).[2]

  • FT-IR Spectroscopy: Infrared spectra are recorded using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory on a germanium crystal.[2]

  • Elemental Analysis: Carbon, Hydrogen, and Nitrogen percentages are determined using an elemental analyzer.[2]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compounds.

Biological Context and Signaling Pathways

Derivatives of 3-aminopyrazine-2-carboxamide have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3][4] The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration, and its dysregulation is implicated in various cancers.[3] Understanding the interaction of these compounds with the FGFR signaling pathway is vital for drug development professionals.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds Heparan_Sulfate Heparan Sulfate Heparan_Sulfate->FGFR Co-receptor PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT->Proliferation

Caption: Simplified FGFR signaling pathway.

This guide provides a foundational framework for the structural validation of this compound derivatives. By employing a combination of the described analytical techniques and adhering to rigorous experimental protocols, researchers can ensure the integrity of their synthesized compounds, a critical step in the advancement of new therapeutic agents.

References

A Comparative Guide to the Biological Activities of Pyrazine and Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine and pyridine derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, each contributing to a vast array of biologically active compounds.[1][2][3] This guide provides an objective comparison of their performance in key therapeutic areas, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Anticancer Activity: A Tale of Two Heterocycles

Both pyrazine and pyridine derivatives have demonstrated significant potential as anticancer agents, often acting on similar cellular pathways but with varying potencies.[1][4][5] Their efficacy is frequently attributed to the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[6][7]

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrazine and pyridine derivatives against various cancer cell lines, offering a quantitative comparison of their cytotoxic potential. Lower IC50 values indicate greater potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrazine Chalcone-Pyrazine Hybrid 51MCF-7 (Breast)0.012[8]
Chalcone-Pyrazine Hybrid 51A549 (Lung)0.045[8]
Chalcone-Pyrazine Hybrid 51DU-145 (Prostate)0.33[8]
Piperlongumine-Ligustrazine DerivativeHCT116 (Colon)3.19 - 8.90[8]
Flavono-Pyrazine Hybrid 89MCF-7 (Breast)10.43[8]
Pyridine Pyridine-Urea Derivative 8eMCF-7 (Breast)0.22[9]
Pyridine-Urea Derivative 8nMCF-7 (Breast)1.88[9]
Thiophene-containing Pyridine 70MDAMB-231 (Breast)Not specified, but potent[7]
Pyridine Urea Derivative 62VariousMicromolar concentrations[7]
Pyridine Urea Derivative 63VariousMicromolar concentrations[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (pyrazine or pyridine derivatives) and a vehicle control.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: Kinase Inhibition by Heterocyclic Derivatives

Many pyrazine and pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cancer cell proliferation and survival. The following diagram illustrates a simplified kinase signaling pathway targeted by these compounds.

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Pyrazine_Derivative Pyrazine Derivative Pyrazine_Derivative->RAF Inhibits Pyridine_Derivative Pyridine Derivative Pyridine_Derivative->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified MAPK/ERK signaling pathway and points of inhibition by pyrazine and pyridine derivatives.

Antimicrobial Activity: Broad-Spectrum Potential

Both pyrazine and pyridine derivatives have demonstrated a wide range of antimicrobial activities against various bacterial and fungal strains.[10][11][12] Their mechanisms of action can involve disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis.[1]

Comparative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of representative pyrazine and pyridine derivatives against selected microbial strains. Lower MIC values indicate greater antimicrobial potency.

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
Pyrazine Pyrazine-2-carbohydrazide PH01-PH04, PH08-PH10S. aureusActive[11]
Pyrazine-2-carbohydrazide PH01-PH04, PH08-PH10B. subtilisActive[11]
Triazolo[4,3-a]pyrazine 2eS. aureus32[13]
Triazolo[4,3-a]pyrazine 2eE. coli16[13]
Curcumin-Pyrazine Bioconjugate 82 & 83S. viridans, E. coli, K. pneumoniae, P. mirabilis0.09 - 0.54 µM[8]
Pyridine N-alkylated Pyridine Salt 66S. aureus56 (at 100 µg/mL)[12]
N-alkylated Pyridine Salt 66E. coli55 (at 100 µg/mL)[12]
Mannich Pyrol-Pyridine Base 74 & 75E. coli, S. typhi, B. subtilisModerate Activity[12]
Nicotinic Acid Benzylidene Hydrazide 4, 5, 6, 7S. aureus, B. subtilis, E. coliComparable to Norfloxacin[12]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Screening

The following diagram outlines a typical workflow for screening compounds for antimicrobial activity.

antimicrobial_workflow Start Compound Library (Pyrazine & Pyridine Derivatives) Primary_Screening Primary Screening (e.g., Agar Diffusion) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Broth Microdilution for MIC) Hit_Identification->Secondary_Screening MIC_Determination MIC Determination Secondary_Screening->MIC_Determination Mechanism_of_Action Mechanism of Action Studies MIC_Determination->Mechanism_of_Action Lead_Optimization Lead Optimization MIC_Determination->Lead_Optimization anti_inflammatory_mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Macrophage_Activation Macrophage Activation Inflammatory_Stimuli->Macrophage_Activation NF_kB_Activation NF-κB Activation Macrophage_Activation->NF_kB_Activation COX2_Expression COX-2 Expression NF_kB_Activation->COX2_Expression iNOS_Expression iNOS Expression NF_kB_Activation->iNOS_Expression Prostaglandin_Production Prostaglandin Production (Inflammation) COX2_Expression->Prostaglandin_Production NO_Production Nitric Oxide (NO) Production (Inflammation) iNOS_Expression->NO_Production Pyrazine_Derivative Pyrazine Derivative Pyrazine_Derivative->iNOS_Expression Inhibits Pyridine_Derivative Pyridine Derivative Pyridine_Derivative->COX2_Expression Inhibits

References

A Tale of Two Molecules: Amiloride vs. 3-Amino-5-chloropyrazine-2-carboxylic acid in the Realm of Ion Channel Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of pharmacological research, particularly in the study of ion transport and renal physiology, the distinction between a final active compound and its synthetic precursors is critical. This guide provides a comprehensive comparison of amiloride, a well-established potassium-sparing diuretic, and 3-Amino-5-chloropyrazine-2-carboxylic acid, a structurally related compound primarily known as a key intermediate in the synthesis of amiloride and its analogs. While structurally similar, their mechanisms of action and pharmacological activities are profoundly different.

At a Glance: Key Differences

FeatureAmilorideThis compound
Primary Target Epithelial Sodium Channel (ENaC)Not established as a direct biological target
Mechanism of Action Direct, reversible blockade of ENaCLikely inactive as an ENaC blocker
Pharmacological Effect Diuresis, natriuresis, potassium-sparingNo established pharmacological effect
Key Structural Feature Acylguanidine groupCarboxylic acid group
Clinical Use Treatment of hypertension and congestive heart failureUsed in the chemical synthesis of amiloride

Mechanism of Action: A Story of a Crucial Functional Group

The pharmacological activity of amiloride is intrinsically linked to its unique chemical structure, specifically the acylguanidine group. This functional group is essential for its high-affinity binding to and subsequent blockade of the epithelial sodium channel (ENaC).

Amiloride:

Amiloride functions as a direct, competitive antagonist of the ENaC located in the apical membrane of the principal cells in the distal convoluted tubule and collecting duct of the nephron.[1][2][3] By binding to a specific site within the pore of the ENaC, amiloride physically obstructs the passage of sodium ions (Na+) from the tubular fluid into the cells.[4][5] This inhibition of sodium reabsorption leads to a mild increase in sodium and water excretion (natriuresis and diuresis).

Crucially, the blockade of ENaC also has a secondary effect on potassium (K+) excretion. The reabsorption of positively charged sodium ions normally creates a negative electrical potential across the luminal membrane, which drives the secretion of potassium ions into the tubular fluid. By preventing Na+ entry, amiloride reduces this lumen-negative potential, thereby decreasing the driving force for K+ secretion and leading to its "potassium-sparing" effect.[1][3] At significantly higher concentrations, amiloride can also inhibit other ion transporters, such as the Na+/H+ exchanger and the Na+/Ca2+ exchanger, though its affinity for ENaC is much higher, with an IC50 in the sub-micromolar range.[6]

This compound:

There is a notable absence of scientific literature describing a direct pharmacological mechanism of action for this compound on ENaC or other ion channels. This compound is consistently referenced in chemical literature as a starting material or intermediate in the synthesis of amiloride.

The key to understanding its likely inactivity as an ENaC blocker lies in the structure-activity relationship (SAR) studies of amiloride and its analogs. These studies have unequivocally demonstrated that the unsubstituted guanidino moiety of amiloride is indispensable for its potent inhibitory effect on the Na+/H+ exchange system and, by extension, its blockade of ENaC.[7] The carboxylic acid group present in this compound does not possess the necessary chemical properties to interact with the amiloride binding site on ENaC in the same high-affinity manner as the acylguanidine group. Therefore, it is reasonable to conclude that this compound does not share the ENaC-blocking mechanism of action with amiloride and is, for all intents and purposes, an inactive precursor in this context.

Visualizing the Molecular Logic

The following diagrams illustrate the structural relationship between the two molecules and the mechanism of action of amiloride.

G cluster_0 Synthetic Pathway precursor 3-Amino-5-chloropyrazine- 2-carboxylic acid amiloride Amiloride precursor->amiloride Acylguanidine formation

Caption: Synthetic relationship between this compound and amiloride.

cluster_0 Apical Membrane of Principal Cell ENaC Epithelial Sodium Channel (ENaC) Na_in Na+ ENaC->Na_in Na_out Na+ Na_out->ENaC Reabsorption Amiloride Amiloride Amiloride->ENaC Block Blockade

Caption: Mechanism of action of amiloride on the epithelial sodium channel (ENaC).

Experimental Protocols

To experimentally verify the differential activity of amiloride and this compound on ENaC, the following methodologies are commonly employed.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This is a robust system for studying the function of heterologously expressed ion channels.

  • Objective: To measure the inhibitory effect of the compounds on ENaC-mediated currents.

  • Methodology:

    • cRNA Preparation and Injection: Synthesize complementary RNA (cRNA) for the α, β, and γ subunits of ENaC. Inject the cRNA mixture into mature Xenopus laevis oocytes. Incubate the oocytes for 2-4 days to allow for channel expression.

    • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection). Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Data Acquisition: Perfuse the oocyte with a standard recording solution and measure the baseline current. Subsequently, perfuse with a solution containing a known concentration of amiloride or this compound and record the change in current. The amiloride-sensitive current is determined by subtracting the current in the presence of a high concentration of amiloride from the baseline current.

    • Data Analysis: Construct dose-response curves to determine the IC50 value for each compound.

Patch-Clamp Electrophysiology in Mammalian Cells

This technique allows for the study of ion channels in a more native cellular environment.

  • Objective: To characterize the single-channel and whole-cell effects of the compounds on ENaC.

  • Methodology:

    • Cell Culture and Transfection: Culture a suitable mammalian cell line, such as human embryonic kidney (HEK293) cells, that stably or transiently express the α, β, and γ subunits of ENaC.[8][9][10][11][12]

    • Electrophysiological Recording: Using a glass micropipette, form a high-resistance seal with the cell membrane (gigaseal). This can be done in either the whole-cell or single-channel configuration.

    • Data Acquisition: In the whole-cell configuration, apply voltage steps and record the resulting macroscopic currents in the absence and presence of the test compounds. In the single-channel configuration, record the activity of individual ENaC channels and analyze the effects of the compounds on channel open probability and conductance.

    • Data Analysis: Analyze the current traces to determine the extent of inhibition, changes in channel kinetics, and the IC50 values.

Conclusion

References

A Comparative Spectroscopic Analysis of 3-Amino-5-chloropyrazine-2-carboxylic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic characteristics of reaction products derived from 3-Amino-5-chloropyrazine-2-carboxylic acid and its close derivatives. The focus is on providing objective experimental data to aid in the identification and characterization of novel compounds in drug discovery and development. The primary reaction pathway explored is the nucleophilic substitution of the chloro group, a common strategy in the synthesis of pyrazine-based pharmaceutical intermediates.

Reaction Overview: Aminodehalogenation

A prevalent reaction of this compound and its derivatives is the aminodehalogenation, where the chlorine atom is displaced by an amine. This reaction is a versatile method for introducing diverse functionalities to the pyrazine ring, leading to a wide range of potential bioactive molecules. The following sections detail the spectroscopic data and experimental protocols for a series of such reaction products. While the presented data is for derivatives of 3-chloropyrazine-2-carboxamide, the principles of spectroscopic analysis are directly applicable to the reaction products of the corresponding carboxylic acid.

Comparative Spectroscopic Data

The following tables summarize the key ¹H and ¹³C NMR spectroscopic data for a series of 3-(benzylamino)pyrazine-2-carboxamides, synthesized from 3-chloropyrazine-2-carboxamide.[1][2][3] This data is crucial for the structural elucidation of these and similar compounds.

Table 1: ¹H-NMR Spectroscopic Data of 3-(benzylamino)pyrazine-2-carboxamide Derivatives (in DMSO-d₆) [1]

CompoundAr-H (ppm)Pyrazine-H (ppm)CONH (ppm)CH₂ (ppm)Other (ppm)
3-[(Benzyl)amino]pyrazine-2-carboxamide 7.20-7.35 (m, 5H)8.22 (d, 1H), 7.84 (d, 1H)9.15 (t, 1H)4.51 (d, 2H)-
3-[(2-Methylbenzyl)amino]pyrazine-2-carboxamide 7.11-7.23 (m, 4H)8.21 (d, 1H), 7.83 (d, 1H)9.09 (t, 1H)4.44 (d, 2H)2.34 (s, 3H, CH₃)
3-[(3-Methylbenzyl)amino]pyrazine-2-carboxamide 7.02-7.20 (m, 4H)8.21 (d, 1H), 7.83 (d, 1H)9.12 (t, 1H)4.46 (d, 2H)2.29 (s, 3H, CH₃)
3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide 7.12 (s, 4H)8.20 (d, 1H), 7.82 (d, 1H)9.08 (t, 1H)4.43 (d, 2H)2.26 (s, 3H, CH₃)
3-[(2-Chlorobenzyl)amino]pyrazine-2-carboxamide 7.25-7.48 (m, 4H)8.24 (d, 1H), 7.85 (d, 1H)9.21 (t, 1H)4.55 (d, 2H)-
3-[(3-Chlorobenzyl)amino]pyrazine-2-carboxamide 7.25-7.39 (m, 4H)8.23 (d, 1H), 7.85 (d, 1H)9.20 (t, 1H)4.51 (d, 2H)-
3-[(4-Chlorobenzyl)amino]pyrazine-2-carboxamide 7.35 (s, 4H)8.22 (d, 1H), 7.84 (d, 1H)9.18 (t, 1H)4.50 (d, 2H)-

Table 2: ¹³C-NMR Spectroscopic Data of 3-(benzylamino)pyrazine-2-carboxamide Derivatives (in DMSO-d₆) [1]

CompoundC=O (ppm)Pyrazine-C (ppm)Ar-C (ppm)CH₂ (ppm)Other (ppm)
3-[(Benzyl)amino]pyrazine-2-carboxamide 169.0154.3, 146.5, 130.2, 126.7139.7, 128.6, 127.4, 127.043.5-
3-[(2-Methylbenzyl)amino]pyrazine-2-carboxamide 169.0154.4, 146.4, 130.3, 126.7137.2, 135.9, 130.2, 127.5, 127.2, 126.141.818.8 (CH₃)
3-[(3-Methylbenzyl)amino]pyrazine-2-carboxamide 169.0154.3, 146.5, 130.2, 126.7139.6, 137.9, 128.6, 128.0, 127.8, 124.543.521.0 (CH₃)
3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide 169.0154.3, 146.5, 130.2, 126.7136.6, 136.5, 129.2, 127.543.220.7 (CH₃)
3-[(2-Chlorobenzyl)amino]pyrazine-2-carboxamide 168.9154.2, 146.5, 130.4, 126.9136.7, 132.4, 129.4, 128.9, 128.8, 127.441.6-
3-[(3-Chlorobenzyl)amino]pyrazine-2-carboxamide 168.9154.2, 146.5, 130.4, 126.9142.2, 133.2, 130.5, 127.3, 127.2, 126.342.8-
3-[(4-Chlorobenzyl)amino]pyrazine-2-carboxamide 168.9154.2, 146.5, 130.4, 126.9138.7, 131.9, 129.5, 128.642.9-

Experimental Protocols

General Procedure for the Synthesis of 3-(benzylamino)pyrazine-2-carboxamides: [1][3]

A mixture of 3-chloropyrazine-2-carboxamide (1.0 eq.), the corresponding substituted benzylamine (2.0 eq.), and triethylamine (3.0 eq.) in tetrahydrofuran (THF) is stirred at room temperature or heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired 3-(benzylamino)pyrazine-2-carboxamide derivative.

Spectroscopic Analysis:

  • ¹H and ¹³C NMR: Spectra are recorded on a spectrometer operating at a frequency of 300 MHz for ¹H and 75 MHz for ¹³C, or higher.[4] Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or another suitable deuterated solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer using KBr pellets or as a thin film.[4] Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) or other suitable ionization technique.[5] The mass-to-charge ratio (m/z) of the molecular ion and major fragments are reported.

Visualizations

The following diagrams illustrate the general reaction pathway and the analytical workflow for the spectroscopic analysis of the reaction products.

Reaction_Pathway 3-Amino-5-chloropyrazine-2-carboxylic_acid This compound Product 3-Amino-5-(alkyl/arylamino)pyrazine-2-carboxylic Acid 3-Amino-5-chloropyrazine-2-carboxylic_acid->Product Nucleophilic Substitution Amine R-NH₂ Amine->Product

Caption: Reaction pathway for the synthesis of derivatives.

Spectroscopic_Workflow Reaction_Mixture Reaction Mixture Purification Purification (e.g., Chromatography) Reaction_Mixture->Purification Pure_Product Isolated Product Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation IR->Structural_Elucidation MS->Structural_Elucidation

Caption: General workflow for spectroscopic analysis.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Aminopyrazine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of the structure-activity relationships (SAR) for derivatives of 3-aminopyrazine-2-carboxylic acid, focusing on their development as antimicrobial and anticancer agents. The content is tailored for researchers, medicinal chemists, and professionals in drug development, providing objective comparisons based on experimental data.

Antimicrobial Activity of N-Substituted 3-Aminopyrazine-2-carboxamides

A significant area of research for this scaffold has been in the discovery of novel antimicrobial agents, particularly against Mycobacterium tuberculosis. SAR studies have systematically explored substitutions on the carboxamide nitrogen of the 3-aminopyrazine-2-carboxamide core.

Core Scaffold for Antimicrobial Derivatives
Core Scaffold of 3-Aminopyrazine-2-carboxamides

Figure 1: The core chemical structure of 3-aminopyrazine-2-carboxamide with the variable R-group highlighted.

Data Presentation: Comparative Antimycobacterial Activity

The following table summarizes the in vitro activity of representative N-substituted 3-aminopyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis H37Rv.[1][2] The derivatives are categorized based on the nature of the substituent on the carboxamide moiety (R-group).[1]

Table 1: In Vitro Activity of Derivatives Against M. tuberculosis H37Rv

Compound IDR-Group (Substituent on Carboxamide)Substituent ClassMIC (µg/mL)[1][2]
Alkyl Derivatives
9 n-ButylAlkyl50
10 n-HexylAlkyl25
12 n-DodecylAlkyl50
Phenyl Derivatives
13 PhenylPhenyl50
16 4-ChlorophenylPhenyl25
17 2,4-DimethoxyphenylPhenyl12.5
20 4-(Trifluoromethyl)phenylPhenyl25
Benzyl Derivatives
1-8 Substituted Benzyl GroupsBenzyl>100 (Generally inactive)
SAR Insights for Antimicrobial Activity
  • Alkyl Derivatives : Among alkyl derivatives, an increase in the carbon side chain length generally leads to enhanced antimycobacterial activity.[1][2] For instance, the n-hexyl derivative (10 ) is more potent than the n-butyl derivative (9 ).

  • Phenyl Derivatives : Phenyl substitutions yield some of the most potent compounds. The introduction of electron-donating or electron-withdrawing groups on the phenyl ring significantly influences activity. The 2,4-dimethoxyphenyl derivative (17 ) was identified as the most active compound in this series.[1][2]

  • Benzyl Derivatives : In contrast to the other classes, benzyl derivatives were found to be largely inactive against the tested mycobacterial strains.[1]

Experimental Protocols

Antimycobacterial Activity Assay: The in vitro antimycobacterial activity was assessed using a whole-cell growth inhibitory assay against several mycobacterial strains, including Mycobacterium tuberculosis H37Rv.[1] Compounds were dissolved in DMSO and tested in a microplate format. Mycobacterial cultures were exposed to serial dilutions of the compounds. The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the mycobacteria after a defined incubation period.[1]

Anticancer Activity as FGFR Inhibitors

More recently, the 3-aminopyrazine-2-carboxamide scaffold has been explored for its potential as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in cancer therapy.[3][4]

Core Scaffold for FGFR Inhibitors
Core Scaffold of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide

Figure 2: The core chemical structure for the FGFR inhibitor series, featuring a methyl group at position 6 and a specific N-phenyl substituent.

Data Presentation: Comparative FGFR Inhibition

The table below presents the enzymatic inhibitory activity (IC₅₀) of key derivatives against FGFR1. The primary point of modification in this series is the R-group on the 3-amino substituent.

Table 2: In Vitro Inhibitory Activity of Derivatives Against FGFR1

Compound IDR-Group (Substituent on 3-Amino Group)IC₅₀ (nM) for FGFR1[3]
7a Phenyl175.2
7f 4-Fluorophenyl114.8
7h 4-Methylphenyl101.5
18i 3,5-Dimethoxyphenyl1.8
SAR Insights for FGFR Inhibition
  • 3-Amino Substituent : The nature of the aryl group attached to the 3-amino position is a critical determinant of FGFR inhibitory activity.

  • Phenyl Ring Substitution : Simple phenyl (7a ) or mono-substituted phenyl groups (7f , 7h ) at this position show moderate activity.

  • Lead Compound : The introduction of a 3,5-dimethoxyphenyl group led to compound 18i , which demonstrated potent, low nanomolar inhibition of FGFR1 and was identified as a promising pan-FGFR inhibitor.[3][4] This suggests that the substitution pattern on this phenyl ring is key to optimizing interactions within the FGFR ATP-binding site.

Experimental Protocols

FGFR Kinase Assay: The inhibitory activity of the compounds against FGFR kinases was evaluated using a biochemical assay.[3] This typically involves incubating the recombinant FGFR kinase domain with a substrate (e.g., a peptide) and ATP in the presence of varying concentrations of the test compound. The extent of substrate phosphorylation is then measured, often using fluorescence or luminescence-based detection methods. The IC₅₀ value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Visualized Workflows and Pathways

General SAR Study Workflow

The diagram below outlines the typical workflow employed in the structure-activity relationship studies of these derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_sar SAR Analysis & Optimization start Initial Scaffold (3-Aminopyrazine-2-carboxylic acid) modification Chemical Modification (e.g., Amide Coupling, Suzuki Coupling) start->modification library Compound Library Generation modification->library assay In Vitro Screening (e.g., MIC or Kinase Assay) library->assay data_analysis Data Analysis (IC50 / MIC Determination) assay->data_analysis sar Establish Structure-Activity Relationship data_analysis->sar lead_id Lead Compound Identification sar->lead_id optimization Further Optimization lead_id->optimization optimization->modification Iterative Design

Caption: A generalized workflow for SAR studies.

FGFR Signaling Pathway Inhibition

This diagram illustrates the mechanism by which the developed compounds inhibit the FGFR signaling cascade, a key pathway in many cancers.

FGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_response Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Activation MAPK MAPK Pathway FGFR->MAPK AKT AKT Pathway FGFR->AKT PLCG PLCγ Pathway FGFR->PLCG Response Proliferation, Survival, Angiogenesis MAPK->Response AKT->Response PLCG->Response Inhibitor 3-Aminopyrazine Derivative (e.g., 18i) Inhibitor->FGFR Inhibition

Caption: Inhibition of the FGFR signaling pathway.

References

A Comparative Guide to In Vitro Cytotoxicity Assays for Novel Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine moiety, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a critical scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention for their potential as anticancer agents, necessitating robust and reliable methods for evaluating their cytotoxic effects in vitro.[1][3] This guide provides an objective comparison of common cytotoxicity assays used to evaluate novel pyrazine compounds, supported by experimental data and detailed protocols.

Comparative Cytotoxicity of Novel Pyrazine Derivatives

The cytotoxic potential of pyrazine compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth or viability. The table below summarizes the IC50 values for a selection of recently developed pyrazine derivatives against various human cancer cell lines, demonstrating the diverse potency of this class of compounds.

Compound Class/NameCell LineIC50 Value (µM)Reference
Pyrazine-Based Au(III) Carbene Complex (Compound 2) HL60 (Leukemia)Submicromolar[4]
MCF-7 (Breast)Submicromolar[4]
A549 (Lung)7.8 ± 1.3[4]
Ligustrazine–Chalcone Hybrid (Compound 57) MDA-MB-231 (Breast)1.60[5]
MCF-7 (Breast)1.41[5]
Chalcone–Pyrazine Hybrid (Compound 51) MCF-7 (Breast)0.012[5]
A549 (Lung)0.045[5]
2-mOPP (Pyrazine Derivative) K562 (Leukemia)25 (at 72h)[6]
Pyrido[2,3‐b]Pyrazine Derivative (Compound 27) HCMV infected cellsEC50 = 0.33 (Antiviral), CC50 > 40 (Cytotoxicity)[7]

Key In Vitro Cytotoxicity Assays

The evaluation of a compound's cytotoxicity can be approached by measuring different cellular parameters. The most common methods involve assessing metabolic activity, cell membrane integrity, and specific cell death pathways like apoptosis.

Metabolic Activity Assays (e.g., MTT Assay)

These assays quantify the metabolic activity of a cell population, which is assumed to be proportional to the number of viable cells.[8]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells.[8] This enzymatic reaction produces insoluble purple formazan crystals. After solubilization, the intensity of the purple color is measured spectrophotometrically, and it is directly proportional to the number of metabolically active (viable) cells.[8][9]

Membrane Integrity Assays (e.g., LDH Assay)

These assays measure the leakage of intracellular components into the culture medium, which occurs when the cell membrane is compromised—a hallmark of necrosis or late apoptosis.

  • Principle: The Lactate Dehydrogenase (LDH) assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[10] The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like WST-8) to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, indicating the extent of cell membrane damage.[10]

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[6] Several methods are used to detect and quantify apoptosis.

  • Principle (Annexin V/PI Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), it can identify early apoptotic cells.

    • Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, such as late apoptotic and necrotic cells, where it stains the nucleus red.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is adapted from standard methodologies for assessing cell viability.[9][11][12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel pyrazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (if applicable). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO, or SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

LDH Cytotoxicity Assay Protocol

This protocol is based on the principles of commercially available LDH assay kits.[10]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up three control wells: (1) Untreated cells (spontaneous LDH release), (2) Lysis control (maximum LDH release; treat with lysis buffer for 45 minutes before the end of incubation), and (3) Medium background control.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 600 x g for 10 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[10]

  • Data Analysis: Subtract the medium background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula:

    • Cytotoxicity (%) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Annexin V/PI Apoptosis Assay Protocol

This is a general protocol for flow cytometry analysis of apoptosis.[6][13]

  • Cell Seeding and Treatment: Seed 1x10⁵ to 5x10⁵ cells per well in a 6-well plate. After 24 hours, treat the cells with the pyrazine compound at the desired concentrations (e.g., IC50 value) for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

    • Data Interpretation:

      • Annexin V (-) / PI (-): Viable cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Visualized Workflows and Pathways

To better illustrate the experimental process and underlying biological mechanisms, the following diagrams are provided.

G cluster_assays Parallel Cytotoxicity Assays start Start: Novel Pyrazine Compounds treat_cells Seeding & Treatment of Cancer Cell Lines start->treat_cells Dose-Response Treatment data_analysis Data Analysis (e.g., IC50 Calculation) mtt Metabolic Assay (MTT) mtt->data_analysis ldh Membrane Integrity (LDH Assay) ldh->data_analysis apoptosis Apoptosis Assay (Annexin V/PI) apoptosis->data_analysis

Caption: General experimental workflow for in vitro cytotoxicity testing.

G compound Pyrazine Compound (Apoptosis Inducer) bcl2 Anti-apoptotic: Bcl-2 compound->bcl2 Inhibits bax Pro-apoptotic: Bax compound->bax Activates mito Mitochondrion bcl2->mito Blocks bax->mito Promotes cytc Cytochrome c Release mito->cytc cas9 Caspase-9 (Initiator) cytc->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Caption: The intrinsic apoptosis signaling pathway often targeted by cytotoxic compounds.

References

Safety Operating Guide

Personal protective equipment for handling 3-Amino-5-chloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount for laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Amino-5-chloropyrazine-2-carboxylic acid, ensuring the well-being of laboratory personnel and compliance with safety regulations.

Chemical Safety Summary

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed[1][2]P264: Wash hands thoroughly after handling.[2][3][4] P270: Do not eat, drink or smoke when using this product.[2][3][4] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][3][4] P330: Rinse mouth.[2][3][4]
H315: Causes skin irritation[1][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][3][4] P332 + P313: If skin irritation occurs: Get medical advice/attention.[2][4] P362: Take off contaminated clothing and wash before reuse.[2][4]
H319: Causes serious eye irritation[1][2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P337 + P313: If eye irritation persists: Get medical advice/attention.[2]
H335: May cause respiratory irritation[1][2]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] P271: Use only outdoors or in a well-ventilated area.[2][3] P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2][3] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][5]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[6][7]

  • Skin Protection:

    • Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[3][8] Always inspect gloves for any signs of degradation or puncture before use.

    • Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[3]

    • Wear a laboratory coat to protect clothing and skin.[8]

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, use a government-approved respirator.[3]

3. Handling Procedures:

  • Avoid breathing dust or fumes.[3]

  • Avoid contact with eyes, skin, and clothing.[3][7]

  • Do not eat, drink, or smoke in the handling area.[3][4]

  • Wash hands thoroughly with soap and water after handling the compound.[3][4]

4. Storage:

  • Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3][6]

  • Store away from incompatible materials such as strong oxidizing agents.[8]

Disposal Plan: Step-by-Step Waste Management

1. Waste Identification and Segregation:

  • Isolate waste this compound and any contaminated materials, such as filter paper, pipette tips, and gloves.

2. Containerization:

  • Place the chemical waste into a clearly labeled, sealable, and chemically compatible hazardous waste container.[8]

3. Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Toxic," "Irritant").[8]

4. Disposal:

  • Dispose of the contents and container in accordance with local, regional, national, and international regulations.[3][4] This typically involves disposal through an approved hazardous waste disposal facility.[8]

  • Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[8]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4] If skin irritation occurs, seek medical attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[2][3] If the person feels unwell, call a poison center or doctor.[2]

  • Ingestion: Rinse the mouth with water.[3][4] Call a poison center or doctor if you feel unwell.[3][4]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Engineering Controls Engineering Controls Select PPE Select PPE Engineering Controls->Select PPE Weighing and Transfer Weighing and Transfer Select PPE->Weighing and Transfer Reaction/Process Reaction/Process Weighing and Transfer->Reaction/Process Decontamination Decontamination Reaction/Process->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Waste Disposal Waste Disposal Waste Segregation->Waste Disposal End End Waste Disposal->End Start Start Start->Engineering Controls

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.